molecular formula C6H7BrN2 B2456387 2-Bromo-N-methylpyridin-4-amine CAS No. 847799-64-8

2-Bromo-N-methylpyridin-4-amine

Cat. No.: B2456387
CAS No.: 847799-64-8
M. Wt: 187.04
InChI Key: ATSKYIMSPYCKFF-UHFFFAOYSA-N
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Description

2-Bromo-N-methylpyridin-4-amine (CAS 847799-64-8) is an organic compound with the molecular formula C6H7BrN2. It is classified as a bromopyridine derivative and serves as a versatile chemical building block in organic synthesis and medicinal chemistry research . The bromine atom at the 2-position of the pyridine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as those involving palladium or nickel catalysts . These reactions are fundamental for creating new carbon-carbon bonds, allowing researchers to synthesize more complex structures from this simple starting material . For instance, it can undergo amination reactions with various amines to form novel dipyridylamine derivatives, which are valuable scaffolds in drug discovery . Furthermore, analogs and derivatives of 2-aminopyridine have demonstrated significant research value in the development of inhibitors for enzymes like inducible nitric oxide synthase (iNOS), a key target in inflammation and cancer research . As a reagent, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

2-bromo-N-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSKYIMSPYCKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 2-Bromo-N-methylpyridin-4-amine from 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 2-Bromo-N-methylpyridin-4-amine, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 4-aminopyridine. The core chemical challenge lies in achieving regioselective bromination at the C2 position of the pyridine ring, a feat not readily accomplished by direct electrophilic substitution due to the inherent electronic properties of the substrate. This document details a strategic multi-step approach that leverages the directing effects of a temporary N-oxide functionality to overcome this hurdle. We will dissect the causality behind each experimental choice, from N-oxidation and targeted bromination to subsequent N-oxide reduction and final N-methylation. Each stage is accompanied by detailed, field-proven protocols, mechanistic insights, and essential characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded methodology for the synthesis of this important intermediate.

Strategic Overview and Retrosynthetic Analysis

The synthesis of this compound from 4-aminopyridine presents a classic challenge in heterocyclic chemistry: controlling regioselectivity. A naive approach involving direct electrophilic bromination of 4-aminopyridine is destined to fail. The powerful ortho-, para-directing effect of the C4-amino group, combined with the general deactivation of the pyridine ring towards electrophilic attack (especially at the C2 and C6 positions), would preferentially yield 3-bromo- or 3,5-dibromo-4-aminopyridine.

To achieve the desired C2-bromination, a more nuanced strategy is required. Our proposed synthetic route circumvents the innate reactivity of the starting material by temporarily altering the electronic landscape of the pyridine ring. This is achieved by converting the pyridine into its corresponding N-oxide. This strategic modification serves two purposes: it deactivates the ring towards electrophilic attack, preventing unwanted side reactions, and, upon activation, it powerfully directs halogenation to the C2 and C6 positions.

The overall forward synthesis, therefore, proceeds through four distinct stages:

  • N-Oxidation: Conversion of 4-aminopyridine to 4-aminopyridine-N-oxide.

  • Regioselective Bromination: Introduction of the bromine atom at the C2 position.

  • N-Oxide Reduction: Removal of the N-oxide to restore the pyridine core.

  • N-Methylation: Introduction of the methyl group onto the C4-amino functionality.

G cluster_main Overall Synthetic Workflow Start 4-Aminopyridine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 4-Aminopyridine-N-oxide Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 2-Bromo-4-aminopyridine-N-oxide Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Intermediate3 2-Bromo-4-aminopyridine Step3->Intermediate3 Step4 Step 4: N-Methylation Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Proposed four-step synthetic pathway from 4-aminopyridine.

Step-by-Step Synthesis: Protocols and Mechanistic Rationale

Step 1: N-Oxidation of 4-Aminopyridine

Causality and Expertise: The initial N-oxidation is the cornerstone of this entire strategy. By converting the lone pair of the pyridine nitrogen into a dative N-O bond, we fundamentally alter the ring's electronic character. The N-oxide group is strongly electron-withdrawing via induction but can be a π-donor through resonance, which activates the C2 and C4 positions towards electrophilic attack. More importantly for our purpose, it allows for subsequent activation to facilitate nucleophilic substitution at the C2 position.[1][2] Common and effective reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid.

Experimental Protocol: N-Oxidation

  • To a solution of 4-aminopyridine (10.0 g, 106.3 mmol) in glacial acetic acid (100 mL), add 30% aqueous hydrogen peroxide (12.0 mL, 117.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove the bulk of the acetic acid.

  • Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-aminopyridine-N-oxide as a solid.

Step 2: Regioselective Bromination of 4-Aminopyridine-N-oxide

Causality and Expertise: This step is the crux of the regiochemical control. The N-oxide itself does not directly react with a bromide source. First, a phosphorus oxyhalide like phosphorus oxybromide (POBr₃) activates the N-oxide by coordination to the oxygen atom. This makes the pyridine ring, particularly the C2 and C6 positions, highly electron-deficient and susceptible to nucleophilic attack by a bromide ion (liberated from the POBr₃). This proceeds via an addition-elimination (SₙAr) type mechanism. The choice of POBr₃ provides both the activating electrophile and the bromide nucleophile in one reagent.

G cluster_mech Mechanism of C2-Bromination N_Oxide 4-Aminopyridine-N-oxide Activated_Complex Activated O-Phosphoryl Complex N_Oxide->Activated_Complex + POBr₃ POBr3 P(=O)Br₃ Addition_Intermediate Meisenheimer-like Intermediate Activated_Complex->Addition_Intermediate + Br⁻ (attack at C2) Bromide Br⁻ Product 2-Bromo-4-aminopyridine-N-oxide Addition_Intermediate->Product - PO₂Br₂⁻ Side_Product PO₂Br₂⁻

Caption: Simplified mechanism for activated N-oxide bromination.

Experimental Protocol: C2-Bromination

  • Place 4-aminopyridine-N-oxide (10.0 g, 90.8 mmol) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Carefully add phosphorus oxybromide (POBr₃, 31.2 g, 109.0 mmol) portion-wise. The reaction is exothermic.

  • Once the initial exotherm subsides, heat the mixture to 100°C for 3 hours.

  • Cool the reaction mixture to room temperature, then very cautiously pour it onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This step must be performed in a well-ventilated fume hood as HBr gas is evolved.

  • Neutralize the acidic solution by the slow addition of solid sodium carbonate (Na₂CO₃) until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 2-bromo-4-aminopyridine-N-oxide.

Step 3: Reduction of 2-Bromo-4-aminopyridine-N-oxide

Causality and Expertise: To arrive at the desired 2-bromo-4-aminopyridine intermediate, the N-oxide functionality must be removed. This deoxygenation is typically accomplished using a reducing agent that has a high affinity for oxygen. Phosphorus trichloride (PCl₃) is a classic and effective reagent for this purpose, as the formation of the P=O bond in the byproduct (POCl₃) is a strong thermodynamic driving force. Catalytic hydrogenation (e.g., with H₂/Pd-C) can also be employed.

Experimental Protocol: N-Oxide Reduction

  • Dissolve 2-bromo-4-aminopyridine-N-oxide (10.0 g, 52.9 mmol) in chloroform (150 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add phosphorus trichloride (PCl₃, 5.5 mL, 63.5 mmol) dropwise over 20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice water (100 mL) and a saturated solution of NaHCO₃ (100 mL).

  • Separate the organic layer, and extract the aqueous layer with additional chloroform (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-bromo-4-aminopyridine as a solid, which can be further purified by recrystallization if necessary.[3]

Step 4: N-Methylation of 2-Bromo-4-aminopyridine

Causality and Expertise: The final step involves the selective methylation of the primary amino group. This is a standard nucleophilic substitution reaction where the amino group attacks a methylating agent. Key considerations are the choice of methylating agent and base to avoid common pitfalls like over-methylation (to the quaternary ammonium salt) or competitive N-methylation of the pyridine ring nitrogen. Using a mild base like potassium carbonate (K₂CO₃) and a slight excess of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate under controlled conditions typically provides the desired mono-methylated product with good selectivity.[4]

Experimental Protocol: N-Methylation

  • To a solution of 2-bromo-4-aminopyridine (5.0 g, 28.9 mmol) in acetone or acetonitrile (100 mL), add anhydrous potassium carbonate (K₂CO₃, 8.0 g, 57.9 mmol).

  • Add methyl iodide (CH₃I, 2.0 mL, 31.8 mmol) to the suspension.

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Purification and Analytical Characterization

Rigorous purification and characterization are essential to validate the successful synthesis of the target compound and ensure its suitability for subsequent applications.

Purification Summary
Intermediate Recommended Technique
4-Aminopyridine-N-oxideExtraction & Neutralization
2-Bromo-4-aminopyridine-N-oxideFlash Column Chromatography
2-Bromo-4-aminopyridineRecrystallization or Chromatography
This compoundFlash Column Chromatography

Expected Analytical Data for this compound:

Analysis Expected Result / Key Features
¹H NMR (400 MHz, CDCl₃)δ ~7.9-8.1 ppm (d, 1H): Proton at C6, doublet due to coupling with C5-H. δ ~6.5-6.7 ppm (d, 1H): Proton at C5, doublet. δ ~6.3-6.5 ppm (s, 1H): Proton at C3, singlet. δ ~4.5-5.0 ppm (br s, 1H): N-H proton. δ ~2.8-3.0 ppm (d, 3H): N-methyl protons, doublet due to coupling with N-H.
¹³C NMR (100 MHz, CDCl₃)Six distinct signals. C2 (C-Br): Signal significantly downfield. N-CH₃: Signal in the aliphatic region (~30 ppm).
Mass Spec. (EI) Molecular Ion (M⁺): Characteristic isotopic pattern for one bromine atom at m/z 186 and 188 in an approximate 1:1 ratio.

Note: Predicted NMR shifts are estimates and should be confirmed experimentally. The N-H and N-CH₃ coupling may collapse or broaden depending on solvent and temperature.[5][6]

Safety and Handling Considerations

The described synthetic route involves several hazardous reagents that require careful handling in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Reagent Primary Hazards Recommended PPE & Handling
H₂O₂ / Acetic Acid Oxidizer, CorrosiveGoggles, lab coat, gloves. Avoid contact with combustible materials.
POBr₃ Corrosive, Water-ReactiveGoggles, face shield, gloves, lab coat. Handle under inert atmosphere. Quench slowly and cautiously with ice.
PCl₃ Toxic, Corrosive, Water-ReactiveGoggles, face shield, gloves, lab coat. Handle under inert atmosphere. Quench slowly and cautiously.
Methyl Iodide (CH₃I) Toxic, Carcinogen, VolatileGoggles, gloves (use appropriate material, e.g., laminate), lab coat. Handle only in a fume hood.[7]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10] Emergency eyewash and shower stations should be readily accessible.

Conclusion

The synthesis of this compound from 4-aminopyridine is a prime example of strategic chemical manipulation to achieve a challenging regiochemical outcome. By employing a well-reasoned, four-step sequence centered on the use of an N-oxide directing group, the inherent electronic preferences of the pyridine ring can be successfully overcome. The protocols outlined in this guide are robust and based on established chemical principles, providing a reliable pathway for researchers to access this valuable synthetic intermediate. Adherence to the detailed procedures and safety precautions is paramount for achieving high yields and ensuring laboratory safety.

References

An In-depth Technical Guide to 2-Bromo-N-methylpyridin-4-amine: Physicochemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N-methylpyridin-4-amine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The strategic positioning of the bromo, methylamino, and pyridine nitrogen moieties imparts a unique reactivity profile, making it a valuable synthon for the construction of complex molecular architectures. This document will delve into its core chemical and physical properties, explore its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and provide detailed, actionable experimental protocols. All data is presented with clarity and supported by authoritative references to ensure scientific integrity and practical applicability in a research and development setting.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its presence is critical to the biological activity of numerous approved drugs. The ability to precisely functionalize the pyridine ring is therefore of paramount importance in modern organic synthesis and drug discovery. This compound (CAS No. 847799-64-8) emerges as a particularly strategic intermediate. The bromine atom at the 2-position serves as a versatile handle for a multitude of cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. The N-methylamino group at the 4-position, an electron-donating group, modulates the electronic properties of the pyridine ring, influencing its reactivity and providing a potential point for further derivatization or interaction with biological targets. This guide aims to provide a detailed exploration of this valuable compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis.

Core Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential information for handling, storage, and reaction setup.

PropertyValueSource
CAS Number 847799-64-8[1][2]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol
Appearance Solid[1]
Purity ≥98%[1]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[1]
Spectroscopic Characterization (Predicted)

While extensive, publicly available experimental spectra for this compound are limited, a predictive analysis based on established spectroscopic principles provides a strong framework for its characterization. For the closely related compound, 2-Bromo-4-methylpyridine, detailed spectral predictions and acquisition protocols have been established and can serve as a valuable reference.[3]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to feature distinct signals for the aromatic protons on the pyridine ring and the N-methyl group. The electron-donating N-methylamino group and the electron-withdrawing bromine atom will influence the chemical shifts of the ring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbon atom bonded to the bromine (C-2) is anticipated to be significantly shifted downfield.

Mass Spectrometry (MS): The mass spectrum will be characterized by a molecular ion peak. A key diagnostic feature will be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity.[3]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the pyridine ring, and N-H bending vibrations.[3]

Synthesis of this compound and Related Structures

The synthesis of brominated aminopyridines often involves multi-step sequences. A common strategy for the synthesis of related compounds, such as 2-amino-5-bromo-4-methylpyridine, involves the direct bromination of the corresponding aminopyridine using a brominating agent like N-Bromosuccinimide (NBS).[4][5]

General Synthetic Approach: Electrophilic Aromatic Substitution

A plausible synthetic route to this compound could involve the bromination of N-methylpyridin-4-amine. The reaction would proceed via an electrophilic aromatic substitution mechanism, where the choice of brominating agent and reaction conditions would be crucial to control regioselectivity.

Diagram: General Synthesis Workflow

G start Start with N-methylpyridin-4-amine bromination Electrophilic Bromination (e.g., with NBS) start->bromination workup Aqueous Work-up & Extraction bromination->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Key Transformations

The reactivity of this compound is dominated by the versatile bromine atom at the 2-position, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions.[6] These reactions are foundational in modern synthetic chemistry for the formation of C-C and C-N bonds.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed reactions offer an efficient means to construct complex molecules from this compound.[7] The pyridine nitrogen can sometimes coordinate with the palladium catalyst, potentially affecting the reaction kinetics, which may require careful selection of ligands to mitigate.

Diagram: Key Palladium-Catalyzed Reactions

G start This compound suzuki Suzuki Coupling (with Boronic Acids) Forms C-C bonds start->suzuki Pd catalyst, Base buchwald Buchwald-Hartwig Amination (with Amines) Forms C-N bonds start->buchwald Pd catalyst, Base, Ligand sonogashira Sonogashira Coupling (with Terminal Alkynes) Forms C-C bonds start->sonogashira Pd/Cu catalyst, Base product_suzuki 2-Aryl-N-methylpyridin-4-amine suzuki->product_suzuki product_buchwald 2-Amino-N-methylpyridin-4-amine Derivatives buchwald->product_buchwald product_sonogashira 2-Alkynyl-N-methylpyridin-4-amine sonogashira->product_sonogashira

Caption: Major palladium-catalyzed cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromo-pyridine with an organoboron compound. For related bromopyridine substrates, this reaction is typically carried out using a palladium catalyst, a base, and a suitable solvent system.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (5:1 ratio).

  • Reaction Execution: Heat the mixture with vigorous stirring (e.g., at 120°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the bromo-pyridine with a primary or secondary amine. This reaction is instrumental in synthesizing a wide variety of substituted aminopyridines.

Experimental Protocol: General Buchwald-Hartwig Amination

  • Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%). Add anhydrous toluene and stir for 10 minutes.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Reaction Execution: Seal the tube and heat the mixture with vigorous stirring (e.g., at 100°C) for 8-16 hours, monitoring by TLC or LC-MS.[8]

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[1]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of a diverse range of functionalized pyridine derivatives. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their synthetic strategies for the development of novel molecules in the pharmaceutical and materials science fields.

References

Spectroscopic Data for 2-Bromo-N-methylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Bromo-N-methylpyridin-4-amine (CAS No: 847799-64-8).[1] Given the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on predicted data derived from established spectroscopic principles, supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization and synthesis verification.

Introduction: The Importance of Spectroscopic Characterization

This compound is a substituted pyridine derivative. Such compounds are pivotal building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and its substituents. The bromine atom can be functionalized through various cross-coupling reactions, while the secondary amine offers a site for further derivatization.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed "fingerprint" of a molecule's structure. This guide offers a predictive analysis of the expected spectroscopic data for this compound, equipping researchers with the necessary information to identify and characterize this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The pyridine ring protons are influenced by the electron-withdrawing bromine atom and the electron-donating N-methylamino group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-6~7.9 - 8.1Doublet (d)~5.5 HzLocated ortho to the ring nitrogen, leading to a downfield shift. Coupled to H-5.
H-5~6.5 - 6.7Doublet of doublets (dd)~5.5 Hz, ~2.5 HzCoupled to both H-6 and H-3.
H-3~6.3 - 6.5Doublet (d)~2.5 HzLocated ortho to the electron-donating amino group, resulting in an upfield shift. Coupled to H-5.
N-HBroad singletVariableN/AChemical shift is concentration and solvent dependent.
N-CH₃~2.9 - 3.1Singlet (s)N/AMethyl protons adjacent to a nitrogen atom.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals, corresponding to the five carbons of the pyridine ring and the N-methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~140 - 142Carbon bearing the bromine atom, significantly deshielded.
C-4~152 - 154Carbon attached to the electron-donating amino group, shifted downfield.
C-6~148 - 150Carbon adjacent to the ring nitrogen.
C-5~110 - 112Influenced by the adjacent amino group.
C-3~105 - 107Shielded by the ortho amino group.
N-CH₃~30 - 32Typical range for a methyl group attached to a nitrogen.
Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials & Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tube and cap

  • Pipette or syringe

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to the NMR tube.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the ¹H spectrum using standard parameters.

    • Acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the most notable feature in the mass spectrum will be the isotopic pattern of bromine.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that causes fragmentation of the molecule.

Table 3: Predicted Mass Spectrometry Data (EI) for this compound

IonPredicted m/zDescription & Expected Relative Intensity
[M]⁺186Molecular ion containing the ⁷⁹Br isotope.
[M+2]⁺188Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak.
[M-Br]⁺107Fragment resulting from the loss of the bromine atom.
[M-CH₃]⁺171/173Fragment from the loss of the methyl group, showing the Br isotope pattern.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

  • This compound sample

  • High-purity volatile solvent (e.g., Dichloromethane)

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: ~230 °C.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Processing: Analyze the total ion chromatogram (TIC) to identify the peak for the compound and extract the corresponding mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-N bonds.

Table 4: Predicted FT-IR Data for this compound (Neat)

Vibrational ModeExpected Wavenumber (cm⁻¹)Rationale
N-H stretch3350 - 3310 cm⁻¹Characteristic for a secondary amine.[2]
C-H stretch (aromatic)3000 - 3100 cm⁻¹Stretching vibrations of the C-H bonds on the pyridine ring.[3]
C-H stretch (aliphatic, -CH₃)2850 - 3000 cm⁻¹Stretching vibrations of the methyl group C-H bonds.[3]
C=N and C=C stretch (pyridine ring)1550 - 1610 cm⁻¹Ring stretching vibrations.[3]
N-H bend1500 - 1550 cm⁻¹Bending vibration of the N-H bond.
C-N stretch (aromatic amine)1335 - 1250 cm⁻¹Stretching of the C-N bond connecting the amine to the ring.[2]
C-Br stretch900 - 1100 cm⁻¹Stretching vibration of the carbon-bromine bond.[3]
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups.

Materials & Equipment:

  • This compound sample (solid)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyze MS Mass Spectrometry (GC-MS) Sample->MS Analyze IR IR Spectroscopy (FT-IR) Sample->IR Analyze NMR_Data Chemical Shifts Coupling Constants Structure Elucidation NMR->NMR_Data Process Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data Process Data IR_Data Functional Group Identification IR->IR_Data Process Data Conclusion Structural Confirmation NMR_Data->Conclusion Correlate MS_Data->Conclusion Correlate IR_Data->Conclusion Correlate

Caption: General experimental workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility and Stability of 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Bromo-N-methylpyridin-4-amine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its effective use. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public data on this specific molecule, this document outlines robust, field-proven methodologies for determining these critical parameters. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols to generate reliable data, ensuring the integrity and success of their research endeavors.

Introduction: Understanding the Molecule

This compound possesses a unique combination of functional groups that dictate its chemical behavior. The pyridine ring provides a basic nitrogen atom and an aromatic system. The bromine atom at the 2-position is an electron-withdrawing group and a potential site for cross-coupling reactions.[1][2] The N-methylamino group at the 4-position is a key feature, influencing the compound's polarity and basicity. The overall structure suggests a degree of polarity, which will be a primary determinant of its solubility in various solvents.

Given the structural similarities to other substituted pyridines and aromatic amines, it is reasonable to hypothesize that this compound may be sensitive to factors such as pH, light, and oxidative conditions. Therefore, a systematic evaluation of its stability is crucial for defining appropriate handling and storage procedures.

Determining the Solubility Profile

The solubility of a compound is a fundamental property that impacts its utility in synthesis, purification, formulation, and biological assays.[3][4] This section provides a detailed protocol for determining the thermodynamic equilibrium solubility of this compound.

Predicted Solubility Characteristics

Based on its structure, this compound is expected to exhibit:

  • Moderate to good solubility in polar protic solvents (e.g., methanol, ethanol) due to hydrogen bonding opportunities with the amino group and the pyridine nitrogen.

  • Good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) which can solvate the polar functional groups.

  • Limited solubility in non-polar solvents (e.g., hexane, toluene) due to the compound's overall polarity.

  • pH-dependent aqueous solubility , with increased solubility in acidic conditions due to the protonation of the basic pyridine nitrogen and the N-methylamino group.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The isothermal equilibrium method, often referred to as the shake-flask method, is the gold standard for determining thermodynamic solubility.[5][6] It measures the concentration of a compound in a saturated solution at a constant temperature.

Objective: To quantitatively determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C and 37 °C).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Toluene, Hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24-48 hours. A longer duration may be necessary, and the time to reach equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[7]

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.[8]

  • Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[9]

Data Presentation: Solubility Summary

The results should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
pH 7.4 Buffer37
0.1 N HCl37
Methanol25
Ethanol25
Acetonitrile25
DMSO25
Dichloromethane25
Toluene25
Hexane25

Stability Assessment and Degradation Pathway Elucidation

Understanding the stability of this compound is critical for ensuring the integrity of experimental results and for determining appropriate storage and handling conditions.[10] Forced degradation studies are an essential tool for identifying potential degradation products and developing stability-indicating analytical methods.[11][12]

Experimental Workflow: Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than those encountered during routine handling and storage.[13] The goal is to induce a modest level of degradation (typically 5-20%) to ensure that the resulting degradation products are detectable without being secondary or tertiary products of excessive stress.[11]

Workflow for Forced Degradation Studies.
Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential interferences.[14][15][16]

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.

Materials and Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometry (MS) detector is highly recommended for peak identification.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile phase components (e.g., acetonitrile, methanol, water, buffers such as ammonium formate or phosphate).

  • Forced degradation samples of this compound.

Procedure:

  • Initial Method Development: Start with a generic gradient reversed-phase method. For example:

    • Column: C18

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the API has significant absorbance (e.g., 254 nm), and PDA to assess peak purity.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies.

  • Method Optimization: Examine the chromatograms for the resolution between the parent peak (this compound) and any new peaks (degradation products).[17]

    • If co-elution is observed, adjust the mobile phase composition (e.g., change the organic modifier to methanol), pH, gradient slope, or column temperature to improve separation.

    • The use of a PDA detector is crucial for assessing peak purity across all stressed samples.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17]

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, educated hypotheses can be made based on the chemistry of related structures.

  • Hydrolysis: The bromo-group on the pyridine ring may be susceptible to nucleophilic substitution by hydroxide under basic conditions, or by water under strongly acidic conditions, potentially yielding the corresponding 2-hydroxy-N-methylpyridin-4-amine.

  • Oxidation: The N-methylamino group could be susceptible to oxidation, potentially leading to N-oxide formation or demethylation. The pyridine ring itself can also be oxidized under harsh conditions.

  • Photodegradation: Halogenated aromatic compounds can undergo photolytic dehalogenation.[18] Exposure to UV light could potentially lead to the formation of N-methylpyridin-4-amine.

G cluster_main Potential Degradation Pathways This compound This compound 2-Hydroxy-N-methylpyridin-4-amine 2-Hydroxy-N-methylpyridin-4-amine This compound->2-Hydroxy-N-methylpyridin-4-amine Hydrolysis (OH⁻) N-methylpyridin-4-amine N-methylpyridin-4-amine This compound->N-methylpyridin-4-amine Photolytic Dehalogenation (hν) 2-Bromo-pyridin-4-amine N-oxide 2-Bromo-pyridin-4-amine N-oxide This compound->2-Bromo-pyridin-4-amine N-oxide Oxidation ([O])

Hypothesized Degradation Pathways.

Recommended Handling and Storage

Proper handling and storage are essential to maintain the purity and stability of this compound.

  • Storage Conditions: Based on the general properties of aromatic amines and halogenated pyridines, it is recommended to store the compound in a cool, dry, and dark place.[19] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect against potential oxidation and moisture-mediated degradation.[20][21]

  • Handling: Due to the presence of the amino group, the compound may be air-sensitive.[22][23] Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

References

CAS number and IUPAC name for 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-N-methylpyridin-4-amine: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of medicinal chemistry and drug development, the pyridine scaffold stands as a "privileged structure," a recurring motif found in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. The strategic functionalization of this ring system is paramount to modulating pharmacological activity. This guide focuses on a particularly valuable, functionalized intermediate: This compound .

This compound is not merely a static building block; it is a dynamic tool for molecular architects. The presence of three key features—the pyridine core, a reactive bromine atom at the 2-position, and a nucleophilic N-methylamino group at the 4-position—provides a powerful platform for generating diverse chemical libraries. The bromine atom, in particular, serves as a versatile "handle" for introducing molecular complexity through modern cross-coupling reactions, enabling the systematic exploration of chemical space in the quest for novel therapeutics.[2][3] This guide will provide an in-depth analysis of its properties, synthesis, and critical applications, with a focus on the causal logic behind its use in drug discovery workflows.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below. Adherence to appropriate storage and handling protocols is critical for maintaining its purity and ensuring experimental reproducibility.

PropertyValueReference(s)
CAS Number 847799-64-8[4][5]
IUPAC Name This compound[4]
Molecular Formula C₆H₇BrN₂[4][5]
Molecular Weight 187.04 g/mol [5][6]
Appearance Solid
Typical Purity ≥98%[5]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C
InChI Key ATSKYIMSPYCKFF-UHFFFAOYSA-N

Core Synthetic Strategy and Rationale

While numerous vendors supply this compound, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A plausible and common strategy involves the selective N-methylation of a readily available precursor, 2-bromopyridin-4-amine. This approach is often preferred due to the directing effects of the amino group in electrophilic aromatic substitution, which can complicate direct bromination of N-methylpyridin-4-amine.

Experimental Protocol: Synthesis via N-methylation

This protocol describes a representative method for the synthesis of this compound from 2-bromopyridin-4-amine. The choice of a mild base and a suitable methylating agent is critical to prevent side reactions, such as quaternization of the pyridine nitrogen.

Materials and Reagents:

  • 2-bromopyridin-4-amine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 2-bromopyridin-4-amine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. The causality here is the deprotonation of the primary amine by the strong base (NaH) to form a more nucleophilic sodium amide salt. Allow the mixture to stir at 0°C for 30 minutes.

  • Methylation: Add methyl iodide (1.05 eq) dropwise to the reaction mixture. The resulting amide anion readily attacks the electrophilic methyl group of CH₃I in an Sₙ2 reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification start 2-bromopyridin-4-amine in anhydrous DMF naH Add NaH at 0°C start->naH Deprotonation meI Add CH3I dropwise naH->meI Methylation (SN2) stir Stir 4-6h at RT meI->stir tlc Monitor by TLC stir->tlc quench Quench with H2O tlc->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Key Applications in Drug Discovery: The Power of Cross-Coupling

The synthetic utility of this compound is most profoundly realized in its application as a substrate for palladium-catalyzed cross-coupling reactions.[2][3] These reactions are cornerstones of modern medicinal chemistry because they allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to building the complex molecular scaffolds of drug candidates.[7]

  • Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with a boronic acid or ester to form a C-C bond. This is an exceptionally powerful method for introducing aryl or heteroaryl substituents, enabling chemists to fine-tune steric and electronic properties to optimize binding to a biological target.[2][8]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine. This is invaluable for linking different molecular fragments or for installing nitrogen-containing functional groups that are often crucial for solubility and target engagement.[2][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki coupling of this compound with a generic arylboronic acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and must be optimized for specific substrates.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. This step is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 90-100°C and stir for 12-18 hours. The elevated temperature is necessary to drive the catalytic cycle forward.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired biaryl compound.[2]

Drug Discovery Workflow Diagram

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start 2-Bromo-N-methyl -pyridin-4-amine coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) start->coupling library Diverse Library of Analogs coupling->library assay High-Throughput Screening (HTS) library->assay hit Initial Hit Compound assay->hit sar Structure-Activity Relationship (SAR) hit->sar lead Optimized Lead Candidate sar->lead

Caption: General workflow for inhibitor synthesis and evaluation.

Case Study: Kinase Inhibitor Development

The aminopyridine core is a well-established scaffold for developing kinase inhibitors, which are a major class of drugs, particularly in oncology.[1] This structural motif often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of the kinase.[1] Derivatives of bromopyridines have been successfully used to synthesize potent inhibitors for various kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[1]

The versatility of this compound makes it an excellent starting point for creating novel kinase inhibitors. The bromine atom can be replaced via Suzuki coupling to introduce a substituent that occupies one part of the ATP pocket, while the N-methylamino group can interact with the hinge region or be further functionalized.

Signaling Pathway and Point of Inhibition

G stress Cellular Stress / Cytokines mapkkk MAPKKK (e.g., TAK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 substrate Kinase Substrate (e.g., ATF2) p38->substrate response Inflammatory Response (TNF-α, IL-1β production) substrate->response inhibitor Aminopyridine-based Inhibitor inhibitor->p38

Caption: p38 MAP Kinase signaling pathway and point of inhibition.[1]

Safety and Handling

As a laboratory reagent, this compound must be handled with appropriate care. Based on available safety data, it is associated with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is a high-value, versatile intermediate for researchers in drug discovery and medicinal chemistry. Its strategically positioned functional groups—a reactive bromine atom for cross-coupling and an N-methylamino group for target interaction or further functionalization—provide a robust platform for the synthesis of complex molecules. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the development of novel therapeutics, particularly in the competitive field of kinase inhibitor design.

References

An In-depth Technical Guide: 2-Bromo-N-methylpyridin-4-amine as a Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of approved therapeutic agents and biologically active natural products. Its unique electronic properties and ability to engage in hydrogen bonding interactions make it an exceptional pharmacophore. The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical properties, metabolic stability, and target affinity.

Within this context, 2-Bromo-N-methylpyridin-4-amine emerges as a highly versatile and strategically valuable building block. It possesses two key points of diversification: a bromine atom at the C2-position, which is primed for a wide array of palladium-catalyzed cross-coupling reactions, and an N-methylamino group at the C4-position. This secondary amine not only significantly influences the electronic character of the pyridine ring but also serves as a crucial pharmacophoric element, capable of acting as a hydrogen bond donor or acceptor. This guide provides a comprehensive overview of the reactivity of this compound and detailed protocols for its application in the synthesis of novel and complex heterocyclic architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 847799-64-8
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Appearance Solid
Purity Typically ≥98%
Storage 2-8°C, Inert atmosphere, Keep in dark place
Spectroscopic Characterization (Predicted)

While extensive published spectra for this specific molecule are not widely available, its spectral characteristics can be reliably predicted based on its structure and data from close analogues.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the N-methyl group. The C3-H and C5-H protons will likely appear as doublets, influenced by the C4-N-methylamino group, while the C6-H proton will be a doublet coupled to C5-H. The N-methyl group will present as a singlet, and the N-H proton will likely be a broad signal.

  • ¹³C NMR: The spectrum will display six unique carbon signals. The C2 carbon, bonded to the bromine, will be significantly shifted downfield. The C4 carbon, attached to the electron-donating amino group, will be shifted upfield relative to unsubstituted pyridine.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity at [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dictated by the interplay between its two functional groups. The C2-bromo position is the primary handle for synthetic elaboration, while the C4-N-methylamino group acts as a powerful directing group and electronic modulator.

The lone pair on the nitrogen of the N-methylamino group donates electron density into the pyridine ring through resonance. This increases the electron density at the C2, C6, and nitrogen ring atoms, making the C2-Br bond more susceptible to oxidative addition by a palladium(0) catalyst—the crucial first step in most cross-coupling reactions. This activation is a key advantage over pyridine rings bearing electron-withdrawing groups.

Caption: Core reactivity of this compound.

Key Synthetic Transformations for Heterocycle Construction

The true power of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, which are foundational for building molecular complexity. The following protocols are representative methodologies adapted from procedures for structurally similar 2-bromopyridines and serve as a robust starting point for optimization.[1][2]

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[3] This is often a key step in constructing bi-aryl cores common in kinase inhibitors and other pharmaceuticals.[1][4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Insight: The choice of base is critical. It activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step onto the palladium center.[5] For substrates with base-sensitive functional groups, milder bases like K₂CO₃ are preferred.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to synthesize N-aryl and N-heteroaryl amines, which are prevalent structures in pharmaceuticals.[6] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[7][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, charge an oven-dried Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable bulky phosphine ligand (e.g., XPhos or Xantphos, 3-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).[2][9]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine coupling partner (1.2 equiv.).

  • Inert Atmosphere: Seal the tube and establish an inert atmosphere as described previously.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS until consumption of the starting material is observed.

  • Work-up and Purification: Cool the mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude residue via flash column chromatography.

Causality Insight: The ligand choice is paramount in Buchwald-Hartwig amination.[10] Bulky, electron-rich monophosphine ligands (like XPhos) accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope.

Caption: General workflow for a Buchwald-Hartwig amination experiment.

C-C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is the method of choice for forming a bond between a C(sp²) (from the bromopyridine) and a C(sp) (from a terminal alkyne).[11] The resulting 2-alkynylpyridine products are exceptionally versatile intermediates, ready for subsequent transformations like cyclizations to form fused heterocycles (e.g., indolizines, pyrido[1,2-a]indoles).[12][13]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-5 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours. The reaction is often rapid. Monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Causality Insight: The Sonogashira reaction operates via a dual catalytic cycle.[14] The palladium cycle proceeds similarly to other cross-couplings, while a copper cycle is responsible for deprotonating the terminal alkyne to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium complex.

References

Theoretical reactivity analysis of 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Reactivity of 2-Bromo-N-methylpyridin-4-amine

Authored by: Senior Application Scientist, Gemini Division
Publication Date: January 2, 2026

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted pyridine, its unique electronic and structural characteristics impart a versatile reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures, particularly in drug discovery programs.[1][2][3] This technical guide provides a comprehensive theoretical analysis of the molecule's reactivity, leveraging established computational chemistry methodologies. By elucidating the molecular geometry, electronic landscape, and orbital characteristics, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its behavior in key synthetic transformations.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1] The strategic functionalization of this ring system allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS: 847799-64-8) emerges as a particularly useful intermediate due to its distinct arrangement of substituents.[4]

The molecule incorporates three key features that govern its chemical behavior:

  • An electron-deficient pyridine ring , which inherently favors nucleophilic substitution.[5][6]

  • A bromine atom at the 2-position , an excellent leaving group that activates the C2 carbon for nucleophilic attack and serves as a critical handle for transition-metal-catalyzed cross-coupling reactions.[5][7][8]

  • An N-methylamino group at the 4-position , a strong electron-donating group that modulates the electron density of the ring and provides a site for further functionalization.

Understanding the interplay of these features is paramount for designing efficient synthetic routes and predicting potential reaction pathways. This guide employs a first-principles approach, using Density Functional Theory (DFT) as a predictive tool to dissect the molecule's intrinsic reactivity.

cluster_main Key Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig start This compound suzuki_reagent R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagent buchwald_reagent R₂'NH Pd Catalyst, Base start->buchwald_reagent suzuki_product 2-Aryl-N-methylpyridin-4-amine (C-C Bond Formed) suzuki_reagent->suzuki_product buchwald_product 2-(N,N-Dialkylamino)-N-methylpyridin-4-amine (C-N Bond Formed) buchwald_reagent->buchwald_product

References

A Technical Guide to the Synthesis of 2-Bromo-N-methylpyridin-4-amine from Commercially Available Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-N-methylpyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other biologically active molecules. Its strategic importance lies in the orthogonal reactivity of its functional groups: the 2-bromo position is primed for cross-coupling reactions, while the 4-methylamino group provides a key interaction point or a site for further derivatization. This guide provides an in-depth analysis of viable synthetic strategies starting from commercially available precursors. We will explore two primary, highly efficient retrosynthetic pathways, offering detailed experimental protocols, causality-driven explanations for procedural choices, and a comparative analysis to aid researchers in selecting the optimal route for their specific laboratory or scale-up needs.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, both of which leverage readily available starting materials. The choice between these pathways often depends on factors such as precursor cost, reaction scalability, and the desired purity profile of the final product.

The two most logical and field-proven strategies are:

  • Pathway A: N-Methylation of 4-Amino-2-bromopyridine. This is arguably the most direct route, involving the selective methylation of a commercially abundant aminopyridine.

  • Pathway B: Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dibromopyridine. This pathway utilizes a di-halogenated precursor, relying on the differential reactivity of the bromine atoms to achieve selective substitution with methylamine.

A third conceivable route, the direct bromination of N-methylpyridin-4-amine, is generally considered synthetically inefficient. The strong electron-donating nature of the 4-methylamino group would preferentially direct electrophilic bromination to the 3 and 5 positions, making the targeted synthesis of the 2-bromo isomer challenging and low-yielding without complex directing-group strategies. Therefore, this guide will focus on the two more practical and reliable pathways.

Retrosynthetic_Analysis cluster_pathway_A Pathway A: N-Methylation cluster_pathway_B Pathway B: Nucleophilic Substitution Target This compound Methylation C-N Bond Formation (Methylation) Target->Methylation Disconnect SNAr C-N Bond Formation (SNAr with Methylamine) Target->SNAr Disconnect PrecursorA 4-Amino-2-bromopyridine Methylation->PrecursorA PrecursorB 2,4-Dibromopyridine SNAr->PrecursorB

Caption: Retrosynthetic analysis of this compound.

Pathway A: N-Methylation of 4-Amino-2-bromopyridine

This pathway is often preferred for its straightforwardness and high selectivity. The starting material, 4-amino-2-bromopyridine, is a widely available and relatively inexpensive commercial product.[1][2][3] The core of this strategy is the selective addition of a methyl group to the primary amine without disturbing the bromo substituent.

Expertise & Rationale: The Choice of Methylating Agent

The primary challenge in this step is controlling the extent of methylation. Over-methylation can lead to the formation of the quaternary ammonium salt, which is an undesired byproduct. The Eschweiler-Clarke reaction offers a robust and self-validating system for achieving clean mono-methylation.

  • Causality: This reaction uses a mixture of formic acid and formaldehyde. Formaldehyde acts as the source of the methyl group, while formic acid serves as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate. The reaction conditions are mild, and it is highly specific for producing secondary and tertiary amines from primary and secondary amines, respectively, without affecting the bromo group. Crucially, it inherently prevents quaternization because it does not generate a potent alkylating agent like methyl iodide.

Commercial Availability of Precursor: 4-Amino-2-bromopyridine
Supplier ExamplePurityCAS NumberNotes
Sigma-Aldrich≥95%7598-35-8Available in various quantities for R&D.
Thermo Scientific97%7598-35-8Formerly part of the Alfa Aesar portfolio.[3][4]
Chem-Impex≥98% (HPLC)7598-35-8A key intermediate for pharmaceuticals.[2]
ChemicalBookVaries7598-35-8Marketplace with multiple listed suppliers.[1]
Detailed Experimental Protocol: Eschweiler-Clarke Methylation
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-bromopyridine (10.0 g, 57.8 mmol, 1.0 eq).

  • Reagent Addition: Add formic acid (98%, 22.2 mL, 578 mmol, 10.0 eq) followed by aqueous formaldehyde (37% w/w, 21.6 mL, 289 mmol, 5.0 eq).

  • Reaction Execution: Heat the reaction mixture to 100 °C (oil bath temperature) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup & Quench: Cool the mixture to room temperature and pour it carefully over 200 g of crushed ice. Basify the solution to pH 9-10 by the slow addition of 50% aqueous sodium hydroxide solution, ensuring the temperature is maintained below 20 °C with an ice bath.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude material can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Pathway_A_Workflow Start 4-Amino-2-bromopyridine Reagents Add Formic Acid & Formaldehyde Start->Reagents Heat Heat to 100 °C (4-6 hours) Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Quench, Basify & Extract with EtOAc Monitor->Workup Complete Purify Dry, Concentrate & Purify via Chromatography Workup->Purify End This compound Purify->End

Caption: Experimental workflow for the N-methylation of 4-Amino-2-bromopyridine.

Pathway B: Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dibromopyridine

This pathway is an excellent alternative, particularly if 2,4-dibromopyridine is more readily available or cost-effective. The strategy hinges on the greater electrophilicity of the C4 position of the pyridine ring compared to the C2 position, allowing for selective substitution by methylamine.

Expertise & Rationale: Regioselectivity in SNAr

The success of this protocol is a direct consequence of the electronic properties of the pyridine ring.

  • Causality: The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the ortho (2,6) and para (4) positions. The C4 position is generally more activated for SNAr than the C2 position. The attack of a nucleophile (methylamine) at C4 results in a Meisenheimer complex intermediate where the negative charge is delocalized onto the ring nitrogen, providing significant stabilization. This stabilization is more pronounced for para-attack than for ortho-attack, making the C4 position the kinetically and thermodynamically favored site for substitution. By controlling the stoichiometry (using a slight excess of methylamine) and temperature, the reaction can be stopped cleanly after the desired mono-substitution.

Commercial Availability of Precursor: 2,4-Dibromopyridine
Supplier ExamplePurityCAS NumberNotes
Sigma-Aldrich97%58530-53-3Solid with a melting point of 35-40 °C.[5]
TCI Chemicals>98.0% (GC)58530-53-3Available as a powder or lump.[6]
INDOFINE98%58530-53-3Supplied for pharmaceutical and life science industries.[7]
ChemicalBookVaries58530-53-3Marketplace with multiple listed suppliers.[8]
Detailed Experimental Protocol: Selective Amination
  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, dissolve 2,4-dibromopyridine (10.0 g, 42.2 mmol, 1.0 eq) in ethanol (100 mL).

  • Reagent Addition: Add a solution of methylamine (40% in H₂O, 13.1 mL, 168.8 mmol, 4.0 eq). Safety Note: Methylamine is a volatile and corrosive gas. Handle the aqueous solution in a well-ventilated fume hood.

  • Reaction Execution: Seal the vessel tightly and heat the reaction mixture to 80-90 °C for 12-16 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.

  • Workup & Quench: After cooling the vessel to room temperature, vent it carefully in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Dilute the remaining aqueous residue with water (100 mL) and extract with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired product from any unreacted starting material or potential di-substituted byproduct.

Pathway_B_Workflow Start 2,4-Dibromopyridine Reagents Add Methylamine Solution in Ethanol Start->Reagents Heat Heat in Sealed Vessel (80-90 °C, 12-16h) Reagents->Heat Workup Cool, Vent & Concentrate Heat->Workup Extract Dilute with Water & Extract with DCM Workup->Extract Purify Dry, Concentrate & Purify via Chromatography Extract->Purify End This compound Purify->End

Caption: Experimental workflow for the selective amination of 2,4-Dibromopyridine.

Comparative Analysis and Recommendation

ParameterPathway A (N-Methylation)Pathway B (SNAr)
Precursor Cost 4-Amino-2-bromopyridine is generally moderately priced.2,4-Dibromopyridine can sometimes be more expensive.
Reaction Conditions Atmospheric pressure, moderate temperature (100 °C).Elevated pressure (sealed vessel), moderate temperature (80-90 °C).
Safety & Handling Formic acid is corrosive. Formaldehyde is a sensitizer and carcinogen.Aqueous methylamine is corrosive. Requires pressure-rated equipment.
Key Advantage High selectivity for mono-methylation, avoids over-alkylation issues.Single-step transformation from a simple di-halo precursor.
Potential Drawback Requires careful monitoring to ensure full consumption of starting material.Potential for small amounts of di-substituted byproduct. Requires pressure equipment.

Recommendation for Researchers:

For most laboratory-scale syntheses (up to ~20g), Pathway A (N-Methylation) is highly recommended. The Eschweiler-Clarke protocol is exceptionally reliable, avoids the need for specialized pressure equipment, and typically results in a very clean product profile, simplifying purification.

For larger-scale industrial applications or when precursor pricing strongly favors 2,4-dibromopyridine, Pathway B (SNAr) becomes a very attractive and efficient option, provided the necessary pressure-rated reactors are available.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Aryl-N-methylpyridin-4-amines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] The introduction of an aryl moiety at the 2-position of a 4-aminopyridine core can generate compounds with potent and selective biological activities, particularly as kinase inhibitors in oncology and inflammatory diseases.[1] The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning, powerful, and versatile method for forging carbon-carbon bonds, making it an indispensable tool for the synthesis of these valuable 2-arylpyridine derivatives.[2][3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling using 2-bromo-N-methylpyridin-4-amine as a key building block. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and offer insights into optimizing reaction conditions for the synthesis of 2-aryl-N-methylpyridin-4-amines.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling is a palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.[5]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Base_Activation Base Activation of Boronic Acid Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation Base (e.g., K₂CO₃) RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[4] The electron-deficient nature of the pyridine ring facilitates this step.[3]

  • Transmetalation : This is often the rate-determining step. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate "ate" complex.[2] This boronate then transfers its organic group (the aryl moiety) to the Pd(II) complex, displacing the halide.[6][7]

  • Reductive Elimination : The two organic groups on the palladium complex (the pyridyl and the aryl) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection : While various palladium sources can be used, palladium(II) acetate [Pd(OAc)₂] and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are common choices.[1][8] For challenging substrates like electron-rich pyridines, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial.[8][9] These ligands promote the oxidative addition and reductive elimination steps and can mitigate catalyst inhibition by the pyridine nitrogen.[9][10]

  • The Critical Role of the Base : The choice of base is critical and can significantly impact yield and reaction rate.[2] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently employed.[10] Their primary function is to activate the boronic acid for transmetalation.[2] The solubility of the base in the chosen solvent system is also a key consideration.[11]

  • Solvent System : A mixture of an organic solvent and water is common in Suzuki-Miyaura couplings.[12] Solvents like 1,4-dioxane, toluene, or isopropanol are often used.[1][12] Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[13] However, it's crucial to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Reaction Setup and Execution Workflow

Experimental_Workflow A 1. Reagent Preparation B 2. Inert Atmosphere Setup A->B Combine solids in a flame-dried Schlenk flask C 3. Solvent Addition B->C Evacuate and backfill with inert gas (3x) D 4. Degassing C->D Add degassed dioxane and water via syringe E 5. Heating and Monitoring D->E Bubble inert gas through the mixture F 6. Work-up E->F Heat to 85-95 °C, monitor by TLC or LC-MS G 7. Purification F->G Cool, dilute with EtOAc, wash with water and brine H Final Product G->H Dry, concentrate, and purify by column chromatography

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[1]

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[1]

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[12]

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.[1]

  • Degassing : Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.[1]

  • Reaction : Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 8 to 16 hours.[1]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[14]

  • Extraction : Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (20 mL).[12]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[12]

  • Purification : The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-N-methylpyridin-4-amine product.[14]

Data Summary and Optimization Parameters

The following table provides a summary of typical reaction parameters and expected outcomes based on analogous Suzuki-Miyaura couplings of substituted bromopyridines. This data serves as a strong starting point for optimization.

ParameterCondition 1Condition 2Rationale and Notes
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (3 mol%) / SPhos (6 mol%)Pd(PPh₃)₄ is a reliable choice.[1] For less reactive boronic acids, a more active catalyst system with a bulky ligand like SPhos may improve yields.[8]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.5 equiv)K₂CO₃ is a standard, effective base.[1] K₃PO₄ is a stronger base and can be beneficial for challenging couplings.[12]
Solvent 1,4-Dioxane/H₂O (4:1)Isopropanol/H₂O (2:1)Dioxane/water is a versatile solvent system.[1] Isopropanol is a greener solvent alternative that can also be effective.[1]
Temperature 85-95 °C80-100 °CHigher temperatures can increase reaction rates but may also lead to byproduct formation.[12]
Arylboronic Acid Phenylboronic acid4-Methoxyphenylboronic acidElectron-donating groups on the boronic acid can sometimes slow the reaction, potentially requiring more forcing conditions.
Expected Yield 75-90%70-85%Yields are highly dependent on the specific arylboronic acid used.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Use a fresh batch of catalyst or a more active pre-catalyst.[15]- Ensure rigorous degassing of solvents and maintain a positive inert gas pressure.[9]- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[11]
Homocoupling of Boronic Acid - Presence of oxygen- High reaction temperature- Improve degassing procedures.[9]- Consider using a Pd(0) source directly.[9]- Lower the reaction temperature.[9]
De-bromination of Starting Material - Presence of water and strong base- Use anhydrous solvents and ensure the base is dry.[11]
Catalyst Inhibition - Coordination of the pyridine nitrogen to the palladium center- Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) to sterically hinder coordination.[9][16]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of 2-aryl-N-methylpyridin-4-amine derivatives, which are of significant interest in drug discovery.[1] By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired products. The protocol and insights provided in this guide offer a solid foundation for the successful application of this pivotal reaction in medicinal chemistry programs.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5] For researchers and professionals in drug development, mastering this reaction is crucial for the rapid and reliable synthesis of complex molecular targets.

This guide provides an in-depth technical overview and practical protocols for the Buchwald-Hartwig amination of a specific and valuable building block: 2-Bromo-N-methylpyridin-4-amine. The presence of both a bromine atom at the 2-position and an N-methylamino group at the 4-position on the pyridine ring presents unique considerations for catalyst and condition selection. This document will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and provide detailed, step-by-step protocols to empower researchers to successfully implement this transformation.

Mechanistic Rationale: A Look Inside the Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted catalytic cycle involves a sequence of well-defined steps centered around a palladium catalyst.[1][6][7]

The catalytic cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the this compound.[8][9][10] This is often the rate-determining step. Following this, the amine coupling partner coordinates to the resulting Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final and crucial step is reductive elimination , which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R₂NH PdII_Amine [L-Pd(II)(Aryl)(R₂NH)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Aryl)(NR₂) Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product Aryl-NR₂ (Product) Reduct_Elim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Conditions: A Scientist's Guide

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key parameters. The inherent basicity of the pyridine nitrogen and the existing amino group can influence catalyst activity, making careful optimization essential.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and, more critically, the phosphine ligand is paramount for a successful transformation. For electron-rich and potentially coordinating substrates like aminopyridines, bulky, electron-rich monodentate biarylphosphine ligands have demonstrated superior performance.[12] These ligands promote the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation.

Recommended Ligands:

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often a first choice for challenging couplings of heteroaryl halides.

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for couplings involving primary amines.[12]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A versatile and highly active ligand for a broad range of substrates.[4]

Palladium Precursors: Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the ligand is already coordinated to the palladium center.[7] Pre-catalysts can offer improved stability and reactivity.[13]

Base Selection: The Driving Force

The base plays a critical role in the deprotonation of the amine coupling partner. The choice of base can significantly impact reaction rates and yields.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective.[14] However, its high basicity can sometimes lead to side reactions with sensitive functional groups.

  • Weaker Inorganic Bases: For substrates with base-sensitive functionalities, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be advantageous.[7]

Solvent Choice: The Reaction Medium

Anhydrous, aprotic solvents are typically employed to ensure a water-free environment, as water can interfere with the catalytic cycle.

  • Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations, offering good solubility for the reagents and operating well at the typical reaction temperatures.[12]

  • tert-Butanol: Can also be used, sometimes in combination with other solvents.

Temperature and Reaction Time

Buchwald-Hartwig aminations are typically conducted at elevated temperatures, ranging from 80 to 110 °C.[11][12] Reaction progress should be monitored by techniques such as TLC, GC-MS, or LC-MS to determine the optimal reaction time, which can range from a few hours to 24 hours. Microwave irradiation can also be employed to accelerate the reaction.[15]

Comparative Overview of Reaction Conditions

The following table summarizes a range of starting conditions for the Buchwald-Hartwig amination of this compound with a generic secondary amine. These conditions are based on established protocols for similar 2-bromopyridine substrates and serve as a robust starting point for optimization.[4][11][16]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
1Pd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBu (1.4)Toluene100
2Pd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (2.0)Dioxane110
3RuPhos Pd G3 (2.0)-Cs₂CO₃ (2.0)Toluene100
4Pd₂(dba)₃ (1.5)BrettPhos (3.0)LHMDS (1.5)Toluene90

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All solvents and reagents should be anhydrous.

Protocol 1: General Procedure using Pd₂(dba)₃/RuPhos

This protocol provides a general method for the coupling of this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • RuPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, and RuPhos.

  • In a glovebox or under a stream of inert gas, add the sodium tert-butoxide.

  • Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by the secondary amine.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Volatile Amines

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.[14][17][18]

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add Pd catalyst, ligand, base, and aryl halide to vessel Inert Evacuate and backfill with Argon/Nitrogen (3x) Reagents->Inert Solvent_Amine Add anhydrous solvent and amine Inert->Solvent_Amine Heat Heat with vigorous stirring (80-110 °C) Solvent_Amine->Heat Monitor Monitor progress (TLC, LC-MS) Heat->Monitor Cooldown Cool to room temperature Monitor->Cooldown Filter Dilute and filter through Celite Cooldown->Filter Extract Aqueous wash and extraction Filter->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Generalized experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of more complex substituted aminopyridines. Success in this reaction is highly dependent on the rational selection of the catalyst system, base, and solvent. By understanding the underlying mechanism and leveraging the established protocols for similar substrates, researchers can confidently approach this C-N coupling with a high probability of success. The protocols and guidelines presented herein provide a solid foundation for both initial reaction attempts and further optimization, empowering scientists in their pursuit of novel molecular entities.

References

Title: A Robust and Scalable Protocol for the Synthesis of 2-Aryl-N-methylpyridin-4-amines via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Aryl-N-methylpyridin-4-amines

Abstract

The 2-aryl-4-aminopyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. This application note provides a detailed, step-by-step protocol for the synthesis of 2-aryl-N-methylpyridin-4-amines. The described methodology is centered around the Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile method for the formation of carbon-carbon bonds. We offer insights into the reaction mechanism, guidance on reagent selection, and a comprehensive experimental procedure designed for reproducibility and scalability. This guide is intended for researchers and scientists in drug development and organic synthesis, providing a reliable foundation for accessing a diverse library of these valuable compounds.

Introduction and Strategic Overview

Substituted pyridines, particularly those bearing amino and aryl groups, are of significant interest in drug discovery due to their ability to act as bioisosteres of other aromatic systems and their capacity for hydrogen bonding and metal chelation. Specifically, the 2-aryl-N-methylpyridin-4-amine core is integral to molecules developed for a range of therapeutic targets. The primary challenge in their synthesis lies in the selective and efficient formation of the C2-aryl bond.

Among the array of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability of a vast library of boronic acid derivatives. Furthermore, the boron-containing byproducts are generally non-toxic and easily removed during workup, simplifying product purification.

This protocol will focus on the coupling of a common building block, 2-chloro-N-methylpyridin-4-amine , with a representative arylboronic acid. This strategy provides a convergent and modular approach, allowing for the late-stage introduction of diverse aryl moieties.

The Suzuki-Miyaura Catalytic Cycle: Mechanism and Rationale

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The generally accepted cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, 2-chloro-N-methylpyridin-4-amine), inserting itself into the carbon-halogen bond. This forms a Pd(II) complex. The electron-rich nature of the aminopyridine can make this step more facile compared to electron-poor pyridines.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the arylboronic acid, forming a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (the pyridine and the aryl moiety) on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Suzuki_Mechanism cluster_inputs Inputs pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst product Ar¹-Ar² (Final Product) reductive_elimination->product transmetalation->reductive_elimination Forms Ar¹-Pd(II)L₂(Ar²) boronate [Ar²-B(OH)₃]⁻ boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate aryl_halide Ar¹-X (2-Chloro-N-methylpyridin-4-amine) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ (Arylboronic Acid) boronic_acid->boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of N-methyl-2-phenylpyridin-4-amine as a representative example. The molar equivalents can be adapted for other arylboronic acids.

Materials and Reagents
ReagentFormulaMol. Wt. ( g/mol )Required Purity
2-Chloro-N-methylpyridin-4-amineC₆H₇ClN₂142.59>97%
Phenylboronic AcidC₆H₇BO₂121.93>98%
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56>98%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, >99%
1,4-DioxaneC₄H₈O₂88.11Anhydrous
Deionized WaterH₂O18.02N/A
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade
Brine (Saturated NaCl solution)NaCl(aq)N/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Granular
Step-by-Step Synthesis Procedure

Reaction Setup:

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloro-N-methylpyridin-4-amine (1.43 g, 10.0 mmol, 1.0 equiv).

  • Add phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv).

  • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).

  • Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 0.05 equiv). Expert Tip: The choice of a pre-catalyst like Pd(PPh₃)₄ is convenient as it is a stable Pd(0) source that activates readily under these conditions.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is sensitive to oxygen.

Reaction Execution: 6. Using a cannula or syringe, add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. The solvent mixture is crucial; dioxane solubilizes the organic components while water dissolves the inorganic base. 7. Heat the reaction mixture to 90 °C with vigorous stirring. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is generally complete within 4-12 hours when the starting chloro-pyridine spot is no longer visible.

Work-up and Purification: 9. Once the reaction is complete, cool the mixture to room temperature. 10. Dilute the mixture with ethyl acetate (50 mL). 11. Pour the mixture into a separatory funnel containing deionized water (50 mL). Shake well and separate the layers. 12. Extract the aqueous layer with ethyl acetate (2 x 30 mL). 13. Combine the organic layers and wash with brine (50 mL) to remove residual water and inorganic salts. 14. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: 15. The resulting crude oil or solid should be purified by flash column chromatography on silica gel. 16. A gradient elution system, starting from 10% and gradually increasing to 50% ethyl acetate in hexanes, is typically effective for isolating the pure product. 17. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield N-methyl-2-phenylpyridin-4-amine as a solid.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical methods:

  • ¹H and ¹³C NMR: To confirm the structure.

  • LC-MS: To confirm the molecular weight and purity.

  • Melting Point: As a measure of purity.

Experimental Workflow Visualization

Workflow start Start: Assemble Reagents setup Reaction Setup (Flask, Condenser, N₂) start->setup add_solids Add Pyridine, Boronic Acid, Base, and Pd Catalyst setup->add_solids inert Evacuate & Backfill with Nitrogen (3x) add_solids->inert add_solvents Add Dioxane/Water Solvent inert->add_solvents heat Heat to 90 °C with Stirring add_solvents->heat monitor Monitor by TLC/LC-MS (4-12 h) heat->monitor monitor->heat Incomplete workup Cool, Dilute with EtOAc, and Perform Aqueous Wash monitor->workup Complete dry Dry Organic Layer (Na₂SO₄) & Concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous solvent.3. Ineffective base.1. Use fresh catalyst or a different Pd source. Ensure the reaction is rigorously kept under an inert atmosphere.2. Use freshly distilled or commercially available anhydrous solvents.3. Use a stronger base like Cs₂CO₃ or ensure K₂CO₃ is finely ground and anhydrous.
Side Product Formation 1. Homo-coupling of the boronic acid.2. Protodeboronation (loss of the boronic acid group).1. This can occur at high temperatures or with excess boronic acid. Re-optimize the stoichiometry (1.1-1.2 equiv).2. Ensure the reaction is not run for an excessively long time after completion.
Difficult Purification 1. Residual palladium catalyst in the product.2. Co-elution of starting material or byproducts.1. After the aqueous workup, filter the organic layer through a small plug of Celite or silica to remove precipitated palladium.2. Optimize the chromatography gradient; a shallower gradient around the product's Rf value may improve separation.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. All transfers should be performed in a fume hood.

  • Boronic Acids: While generally stable, some boronic acids can be irritants. Avoid inhalation of dust and skin contact.

  • Base: Potassium carbonate is an irritant. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Application Notes & Protocols: Sonogashira Coupling of 2-Bromo-N-methylpyridin-4-amine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylated Pyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable for its reliability, mild reaction conditions, and broad functional group tolerance.[3][4] These attributes make it a powerful tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][5]

This guide focuses on a specific, high-value application: the coupling of 2-bromo-N-methylpyridin-4-amine with a variety of terminal alkynes. The resulting 2-alkynyl-N-methylpyridin-4-amine scaffold is a key building block in medicinal chemistry. The pyridine ring is a prevalent motif in numerous approved drugs, and the introduction of an alkyne moiety provides a versatile handle for further elaboration through click chemistry, cyclization reactions, or conversion to other functional groups, thus enabling the rapid generation of diverse compound libraries for drug discovery and development.[6]

The Catalytic Engine: Understanding the Sonogashira Mechanism

The Sonogashira reaction operates through a synergistic interplay between two distinct catalytic cycles: a palladium cycle and a copper cycle.[4][7] A comprehensive understanding of this mechanism is critical for rational troubleshooting and optimization.

The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.[3][4] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (commonly an amine like triethylamine) to form a copper(I) acetylide intermediate.[8][9][10] The crucial transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) complex, displacing the halide.[7] The final step is reductive elimination from the palladium(II) complex, which forms the new C(sp²)-C(sp) bond, yields the desired alkynylated pyridine product, and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4]

Sonogashira_Mechanism cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)L₂-C≡CR Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Regeneration Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Cu_acetylide->Pd_complex To Pd Cycle Alkyne H-C≡CR Alkyne->Cu_acetylide Deprotonation Base Base HX_Base Base-H⁺X⁻ Base->HX_Base Neutralization caption Figure 1: The dual catalytic cycle of the Sonogashira coupling. Experimental_Workflow start Setup reagents Add this compound, PdCl₂(PPh₃)₂, CuI to flame-dried Schlenk flask. start->reagents inert Evacuate & backfill with Inert Gas (3x). reagents->inert solvents Add degassed THF/DMF and Triethylamine. inert->solvents alkyne Add Terminal Alkyne via syringe. solvents->alkyne reaction Stir at Room Temperature or heat to 50-80°C. Monitor by TLC/LC-MS. alkyne->reaction workup Work-up reaction->workup quench Dilute with Ethyl Acetate, wash with aq. NH₄Cl, water, brine. workup->quench dry Dry organic layer (Na₂SO₄), filter, and concentrate. quench->dry purify Purification dry->purify column Purify crude product by flash column chromatography. purify->column characterize Characterize final product (NMR, HRMS). column->characterize

References

Application Note: Strategic Functionalization of 2-Bromo-N-methylpyridin-4-amine via the Mizoroki-Heck Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are of paramount importance, with the pyridine ring being a ubiquitous structural motif in a vast array of pharmacologically active compounds. The ability to precisely modify this scaffold is crucial for tuning the physicochemical properties, improving potency, and optimizing the pharmacokinetic profile of drug candidates. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, offers a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse substituents onto the pyridine core.[1][2]

This application note provides a comprehensive guide for researchers and scientists on the strategic functionalization of 2-Bromo-N-methylpyridin-4-amine using the Mizoroki-Heck reaction. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into overcoming common challenges associated with pyridine substrates, and provide detailed, step-by-step protocols to ensure successful implementation in the laboratory.

The Mizoroki-Heck Reaction: A Mechanistic Overview

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] The process is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][3] Understanding this catalytic cycle is fundamental to troubleshooting and optimizing the reaction conditions.

The generally accepted mechanism proceeds through four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex.[1][3] This is often the rate-determining step of the cycle.

  • Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and an alkylpalladium(II) intermediate.[3][4]

  • β-Hydride Elimination: For the reaction to proceed, the alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon beta to the palladium. This hydrogen is eliminated along with the palladium, forming a palladium-hydride species and releasing the desired substituted alkene product.[3][4]

  • Reductive Elimination & Catalyst Regeneration: In the final step, a base is used to neutralize the generated hydrobromic acid (HBr) and facilitate the reductive elimination of the palladium-hydride species, thereby regenerating the active Pd(0) catalyst for the next cycle.[3][5]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle cluster_reagents Inputs & Outputs pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (R-Br) alkene_coord Alkene Coordination [R-Pd(II)L(Br)(Alkene)] pd_complex->alkene_coord Alkene Coordination insertion Alkyl-Pd(II) Intermediate alkene_coord->insertion Migratory Insertion elimination H-Pd(II)L₂(Br) insertion->elimination β-Hydride Elimination (Product Out) elimination->pd0 Reductive Elimination (Base) Product Functionalized Product Salt H-Base⁺Br⁻ RBr This compound (R-Br) Alkene Alkene Base Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Field-Proven Insights: Overcoming the "2-Pyridyl Problem"

A significant challenge when working with 2-halopyridine substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst.[6][7] This coordination can form catalytically less active or even inactive species, thereby slowing down or halting the catalytic cycle. This phenomenon can lead to undesirable side reactions, including:

  • Protodebromination: The bromine atom is replaced by a hydrogen atom. This often occurs in the presence of protic impurities or when certain bases generate palladium hydride species that react with the starting material.[6]

  • Homocoupling: Two molecules of the bromopyridine starting material couple to form a bipyridine byproduct. This is more prevalent at higher reaction temperatures.[6]

Causality Behind Experimental Choices: To mitigate the "2-pyridyl problem," the selection of ligands is critical. The use of bulky, electron-rich phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), is highly recommended. The steric hindrance provided by these ligands disfavors the coordination of the pyridine nitrogen to the palladium center, thus keeping the catalyst active in the desired cross-coupling cycle.[6]

Optimization of Reaction Conditions: A Parameter Guide

The success of the Heck reaction is highly dependent on the careful selection of several key parameters. The following table summarizes typical starting conditions for the functionalization of this compound.

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Source Pd(OAc)₂ (Palladium(II) acetate), Pd₂(dba)₃Pd(OAc)₂ is often preferred due to its stability and cost-effectiveness. It is reduced in situ to the active Pd(0) species.[1][8] Catalyst loading is typically kept low (1-3 mol%) to minimize costs and residual palladium in the product.
Ligand P(o-tol)₃ (Tri(o-tolyl)phosphine), PPh₃Bulky, electron-rich phosphines like P(o-tol)₃ are crucial for preventing catalyst inhibition by the pyridine nitrogen.[6] A Pd:Ligand ratio of 1:2 is standard.
Base Et₃N (Triethylamine), K₂CO₃, NaOAcAn organic base like Et₃N is commonly used and also acts as a solvent in some cases. Inorganic bases are also effective.[1][9] The base must be strong enough to facilitate catalyst regeneration but not so strong as to cause side reactions.
Solvent DMF (N,N-Dimethylformamide), Acetonitrile, DioxaneA polar aprotic solvent is required to dissolve the reagents and facilitate the reaction. Solvents must be anhydrous and degassed to prevent catalyst deactivation and protodebromination.[6][9]
Temperature 80 - 120 °CThe reaction typically requires heating to overcome the activation energy of the oxidative addition step.[9][10] The optimal temperature should be determined empirically, starting around 100 °C.
Alkene Partner Styrenes, Acrylates, AcrylonitrilesAlkenes bearing electron-withdrawing groups are generally more reactive in the Heck reaction.[1] An excess of the alkene (1.2 - 1.5 equivalents) is often used to drive the reaction to completion.

Detailed Experimental Protocol: Heck Coupling with Styrene

This protocol provides a detailed, self-validating methodology for the coupling of this compound with styrene, adapted from established procedures for similar bromopyridines.[6][9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Standard laboratory glassware for work-up and purification

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine Solid Reagents: Bromopyridine, Pd(OAc)₂, P(o-tol)₃ setup2 Seal Vessel, Evacuate & Backfill with Inert Gas (N₂ or Ar) setup1->setup2 setup3 Add Anhydrous/Degassed DMF, Et₃N, and Styrene via Syringe setup2->setup3 reaction1 Heat Reaction Mixture to 100 °C with Vigorous Stirring setup3->reaction1 reaction2 Monitor Progress by TLC or GC-MS (Typically 12-24 hours) reaction1->reaction2 workup1 Cool to Room Temperature reaction2->workup1 workup2 Dilute with Ethyl Acetate Perform Aqueous Extraction workup1->workup2 workup3 Wash Organic Layer with Water & Brine workup2->workup3 workup4 Dry (Na₂SO₄), Filter, and Concentrate workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Caption: General experimental workflow for the Heck reaction.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol), and Tri(o-tolyl)phosphine (0.04 mmol).

    • Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Using a syringe, add anhydrous, degassed DMF (5 mL), followed by triethylamine (1.5 mmol) and styrene (1.2 mmol).

  • Reaction Execution:

    • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, remove the reaction vessel from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic mixture sequentially with water (2 x 15 mL) and then with brine (15 mL) to remove DMF and the triethylammonium salt.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

    • The resulting crude product should be purified by column chromatography on silica gel to yield the pure 2-(N-methyl-4-aminopyridin-2-yl)styrene product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Presence of oxygen or moisture.3. Insufficient temperature.1. Use fresh palladium source and ligand.2. Ensure all reagents and solvents are anhydrous and the system is properly degassed under an inert atmosphere.[6]3. Incrementally increase the reaction temperature by 10 °C intervals.
Protodebromination Presence of protic impurities (e.g., water) leading to the formation of palladium hydride species.[6]Rigorously dry all solvents and reagents. Use freshly distilled triethylamine.
Homocoupling Product Reaction temperature is too high, or an inappropriate catalyst system is being used.[6]Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. Screen alternative ligands if the problem persists.
Formation of Palladium Black Catalyst decomposition, often due to high temperatures or the absence of stabilizing ligands.Ensure the correct Pd:Ligand ratio is used. If precipitation occurs early, the reaction may need to be repeated with a more stable catalyst system or at a lower temperature.

Conclusion

The Mizoroki-Heck reaction is an indispensable method for the vinylation of this compound, providing a direct route to valuable intermediates for pharmaceutical and materials science research. By understanding the catalytic cycle, anticipating challenges such as catalyst inhibition by the pyridine nitrogen, and carefully optimizing reaction parameters—particularly the choice of a bulky phosphine ligand—researchers can reliably achieve high yields of the desired functionalized products. The protocols and insights provided herein serve as a robust starting point for the successful application of this powerful cross-coupling reaction.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone structural motif found in a multitude of clinically significant molecules.[1] Among the vast array of functionalized pyridines, 2-Bromo-N-methylpyridin-4-amine stands out as a particularly versatile and valuable building block. Its unique substitution pattern, featuring a reactive bromine atom at the C2 position, activated by the electron-deficient nature of the pyridine ring, and a secondary amine at the C4 position, provides a strategic platform for the synthesis of diverse and complex molecular architectures.[2][3] This guide offers an in-depth exploration of the nucleophilic aromatic substitution (SNAc) reactions of this key intermediate, providing both the theoretical underpinnings and practical, field-tested protocols for its successful implementation in a research and development setting.

The strategic importance of this compound lies in its capacity to undergo regioselective SNAc reactions, enabling the introduction of a wide range of nucleophiles at the C2 position. This capability is paramount in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery programs, where the systematic modification of a core scaffold is essential for delineating structure-activity relationships (SAR).

Mechanistic Insights into SNAc Reactions of this compound

The amenability of this compound to nucleophilic aromatic substitution is fundamentally governed by the electronic properties of the pyridine ring. The inherent electron-deficient character of the pyridine nucleus, a consequence of the electronegative nitrogen atom, predisposes it to attack by nucleophiles.[4] This effect is most pronounced at the ortho (C2/C6) and para (C4) positions relative to the ring nitrogen.

The SNAc reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, bromine at C2).[5][6] This leads to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.[7]

The stability of this Meisenheimer complex is a critical determinant of the reaction's feasibility.[6] In the case of attack at the C2 position of this compound, the negative charge of the intermediate can be effectively delocalized onto the electronegative ring nitrogen through resonance, a key stabilizing factor that lowers the activation energy of the reaction.[5][6][7] The subsequent step involves the departure of the bromide leaving group, which restores the aromaticity of the pyridine ring and yields the final substituted product.

Factors Influencing Reactivity:
  • Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates. The nucleophilicity of the attacking species can significantly impact the reaction's success.[8]

  • Leaving Group Ability: While fluorine is often the best leaving group in SNAc reactions due to its high electronegativity which polarizes the C-F bond, bromine is still a competent leaving group in activated systems like 2-halopyridines.[7][9]

  • Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are often preferred as they can effectively solvate the cation of the nucleophilic species, thereby increasing the nucleophilicity of the anion.[8]

  • Temperature: Many SNAc reactions require elevated temperatures to overcome the activation energy barrier, especially with less reactive nucleophiles or substrates.[7]

Regioselectivity

Nucleophilic attack is strongly favored at the C2 and C4 positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the resulting negative charge in the Meisenheimer intermediate.[5][6][7] Since the C2 position of the starting material is occupied by a good leaving group (bromine), substitution occurs regioselectively at this site.

Reaction Mechanism Diagram

Kinase_Inhibition cluster_pathway Simplified Cellular Signaling Pathway Extracellular_Signal Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Binds Downstream_Signaling Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream_Signaling Activates Cellular_Response Cell Proliferation, Survival, etc. Downstream_Signaling->Cellular_Response Leads to Inhibitor Kinase Inhibitor (Derived from 2-substituted N-methylpyridin-4-amine) Inhibitor->Receptor Inhibits

References

Application Note & Scale-Up Protocol: Synthesis of 2-Bromo-N-methylpyridin-4-amine for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the scale-up synthesis of 2-Bromo-N-methylpyridin-4-amine, a critical building block for combinatorial chemistry and library synthesis in drug discovery. The protocol detailed herein is designed for robustness, scalability, and high yield, moving from gram to multi-hundred-gram scale. We eschew common pitfalls of direct methylation, which often lead to isomeric impurities and low yields, by employing a reliable two-step formylation-reduction sequence starting from the commercially available 2-Bromo-pyridin-4-amine. This guide is structured to provide not just a procedural walkthrough, but a deep understanding of the chemical rationale, safety considerations, and in-process controls necessary for a successful and reproducible synthesis campaign.

Introduction: The Strategic Importance of this compound

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The title compound, this compound, is a particularly valuable intermediate. Its structure offers three key points for diversification:

  • The 2-Bromo Position: Serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[2][3]

  • The Pyridine Nitrogen: Allows for modification, such as N-oxide formation or quaternization, to modulate the electronic properties and solubility of derivative compounds.

  • The 4-(N-methylamino) Group: Acts as a key hydrogen bond donor/acceptor and provides a vector for further functionalization, for instance, through acylation or sulfonylation.

The strategic placement of these functional groups makes this compound an ideal starting material for the rapid generation of compound libraries aimed at targets such as kinases, GPCRs, and other enzyme classes.[3]

Strategic Synthesis Design: A Rationale for the Two-Step Approach

Direct N-methylation of 2-Bromo-pyridin-4-amine using reagents like methyl iodide or dimethyl sulfate is fraught with challenges on a larger scale. These include:

  • Lack of Selectivity: Risk of over-methylation to the tertiary amine (N,N-dimethyl).

  • Competing Reactivity: Potential for quaternization of the more nucleophilic pyridine ring nitrogen.

  • Difficult Purification: The resulting mixture of starting material, mono-methylated, di-methylated, and quaternized products is often difficult to separate chromatographically, leading to significant yield loss.

To circumvent these issues, we have implemented a robust and highly selective two-step synthesis pathway that is amenable to scale-up. This strategy involves the initial formation of a formamide intermediate, which is then cleanly reduced to the desired secondary amine.

G cluster_0 Overall Synthetic Workflow A 2-Bromo-pyridin-4-amine (Starting Material) B N-(2-bromopyridin-4-yl)formamide (Intermediate) A->B Step 1: Formylation (Formic Acid, Acetic Anhydride) C This compound (Final Product) B->C Step 2: Reduction (Borane-THF Complex)

Caption: High-level overview of the two-step synthetic workflow.

Safety & Hazard Analysis

All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • 2-Bromo-pyridin-4-amine: Harmful if swallowed and causes skin and serious eye irritation.[4][5] Avoid inhalation of dust.

  • Formic Acid & Acetic Anhydride: Corrosive and cause severe skin and eye damage. Handle with extreme care.

  • Borane-tetrahydrofuran complex (BH3•THF): Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas. It is crucial to perform the reduction step under a dry, inert atmosphere (Nitrogen or Argon) and to have an appropriate quenching strategy.

Detailed Experimental Protocols

Part A: Scale-Up Synthesis of N-(2-bromopyridin-4-yl)formamide (Intermediate)

Rationale: This step protects the primary amine as a formamide. The use of acetic anhydride with formic acid generates a mixed anhydride in situ, which is a more potent formylating agent. The reaction is typically clean, and the product often crystallizes directly from the reaction mixture upon cooling, simplifying isolation on a large scale.

Materials & Reagents Summary

ReagentMW ( g/mol )AmountMoles (mol)Equiv.
2-Bromo-pyridin-4-amine173.01100.0 g0.5781.0
Formic Acid (≥95%)46.03200 mL~5.3~9.2
Acetic Anhydride102.09200 mL~2.1~3.6

Step-by-Step Protocol:

  • Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a thermocouple, add formic acid (200 mL).

  • Addition of Starting Material: With moderate stirring, add 2-Bromo-pyridin-4-amine (100.0 g, 0.578 mol) portion-wise to the formic acid. The addition may be slightly exothermic. Allow the resulting slurry to stir for 15 minutes.

  • Formation of Mixed Anhydride: Cool the flask to 0-5 °C using an ice-water bath. Slowly add acetic anhydride (200 mL) dropwise via an addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-75 °C. Maintain this temperature for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. (TLC System: 10% Methanol in Dichloromethane; visualize under UV light).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to ~5 °C. A thick precipitate should form.

    • Slowly and carefully pour the mixture into 1 L of ice-cold water with vigorous stirring.

    • Adjust the pH of the slurry to 7-8 by the slow, portion-wise addition of solid sodium bicarbonate. Caution: Vigorous gas evolution (CO2) will occur.

    • Stir the resulting thick slurry for 1 hour at room temperature.

    • Isolate the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 300 mL).

    • Dry the solid in a vacuum oven at 50 °C to a constant weight.

Expected Outcome: A white to off-white solid. Expected yield: 105-112 g (90-96%).

Part B: Scale-Up Reduction to this compound (Final Product)

Rationale: Borane-THF is a highly effective and selective reagent for the reduction of amides to amines. The reaction proceeds via a stable intermediate complex which is then hydrolyzed during the work-up. The key to a successful scale-up is controlling the initial exothermic addition and ensuring a complete and safe quench of excess borane.

G cluster_1 Reaction Mechanism Formamide N-(2-bromopyridin-4-yl)formamide Intermediate Borane-Amide Adduct Formamide->Intermediate + BH3 Borane BH3-THF Borane->Intermediate AmineBorane Amine-Borane Complex Intermediate->AmineBorane Reduction (- H2B-OR) Product This compound AmineBorane->Product Hydrolysis Quench HCl / H2O (Work-up) Quench->Product

Caption: Simplified mechanism for the reduction of the formamide.

Materials & Reagents Summary

ReagentMW ( g/mol )AmountMoles (mol)Equiv.
N-(2-bromopyridin-4-yl)formamide201.02100.0 g0.4971.0
Borane-THF complex (1.0 M)-1.25 L1.252.5
Tetrahydrofuran (THF), anhydrous72.11500 mL--
Methanol (MeOH)32.04~300 mL--
Hydrochloric Acid (6 M)36.46~500 mL--
Sodium Hydroxide (50% w/w)40.00~300 mL--
Ethyl Acetate88.11~2 L--

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Assemble a 3 L three-neck round-bottom flask with a mechanical stirrer, a thermocouple, and an addition funnel. The entire apparatus must be oven-dried or flame-dried and maintained under a positive pressure of nitrogen or argon.

  • Reagent Addition: Charge the flask with N-(2-bromopyridin-4-yl)formamide (100.0 g, 0.497 mol) and anhydrous THF (500 mL). Stir to form a suspension.

  • Borane Addition: Cool the suspension to 0-5 °C. Slowly add the 1.0 M Borane-THF solution (1.25 L, 1.25 mol) via the addition funnel over 1.5-2 hours. Crucial: Maintain the internal temperature below 10 °C throughout the addition, as the reaction is exothermic.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (~65 °C) for 3-5 hours.

  • IPC: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting formamide.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • EXTREME CAUTION: Slowly and carefully quench the reaction by the dropwise addition of Methanol (~300 mL). Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and no ignition sources. Add methanol until gas evolution ceases.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the THF and Methanol, resulting in a thick oil or solid.

    • To the residue, carefully add 6 M Hydrochloric Acid (500 mL) and heat the mixture to reflux for 1 hour to ensure complete hydrolysis of any amine-borane complexes.

    • Cool the acidic solution to room temperature and wash with Ethyl Acetate (2 x 300 mL) to remove non-basic impurities. Discard the organic layers.

    • Cool the aqueous layer to 0-10 °C in an ice bath. Adjust the pH to >12 by the slow and careful addition of 50% (w/w) NaOH solution. This step is highly exothermic; maintain cooling.

  • Product Extraction & Isolation:

    • Extract the basic aqueous layer with Ethyl Acetate (3 x 500 mL).

    • Combine the organic extracts, wash with brine (1 x 300 mL), and dry over anhydrous sodium sulfate (Na2SO4).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification:

    • For high purity, the crude product can be recrystallized from a suitable solvent system such as heptane/ethyl acetate or purified by flash column chromatography on silica gel (Gradient elution: 0% to 50% Ethyl Acetate in Heptane).

Expected Outcome: A white to pale yellow solid. Expected yield: 78-87 g (84-93%).

Characterization and Quality Control

To ensure the integrity of the final product for library synthesis, a full suite of analytical techniques should be employed.

TechniquePurposeExpected Results for this compound
¹H NMR Structural ConfirmationSignals corresponding to aromatic protons, N-H proton (broad), and N-CH3 singlet (~2.8-3.0 ppm).
¹³C NMR Structural ConfirmationSignals for all 6 unique carbons.
LC-MS Purity Assessment & Mass VerificationPurity >98% (by AUC). Mass spectrum showing characteristic isotopic pattern for bromine [M+H]+ and [M+2+H]+ in ~1:1 ratio.
Melting Point Identity and PurityA sharp melting point consistent with the reference standard.

Conclusion

The described two-step formylation-reduction protocol provides a reliable, high-yielding, and scalable method for the synthesis of this compound. By avoiding the common pitfalls of direct methylation, this approach delivers a high-purity product essential for the demands of medicinal chemistry and library synthesis. The detailed procedural steps and causal explanations offer researchers a robust framework for implementation, ensuring consistent results and a secure supply of this valuable chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the challenging substrate, 2-Bromo-N-methylpyridin-4-amine. The inherent electronic properties of this substrate—namely the electron-rich nature conferred by the N-methylamino group and the coordinating capabilities of the pyridine nitrogen—can present unique obstacles to achieving high reaction yields. This guide offers a structured, question-and-answer-based approach to overcoming these common challenges, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses the most common issues encountered when coupling this compound. Each question is followed by a detailed explanation of the underlying causes and a series of actionable solutions.

Question 1: My reaction shows very low or no conversion of this compound. What are the primary factors to investigate?

Low conversion is a frequent starting problem and often points to issues within the catalytic cycle. The electron-rich nature of the aminopyridine can make the initial oxidative addition step sluggish, while the pyridine nitrogen can interfere with the catalyst's activity.[1][2]

Primary Causes & Solutions:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly with the palladium center, forming catalytically inactive species.[1][3][4] This is a major hurdle for nitrogen-containing heterocycles.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands sterically shield the palladium center, discouraging coordination from the pyridine nitrogen and promoting the desired catalytic turnover.[1] Consider screening pre-formed catalysts like XPhos Pd G3 or PEPPSI-type catalysts which are designed for challenging substrates.[7][8]

  • Inefficient Oxidative Addition: The C-Br bond on an electron-rich pyridine ring is less electrophilic, making the initial, often rate-limiting, oxidative addition to the Pd(0) complex more difficult.[2]

    • Solution: As with catalyst deactivation, the use of highly electron-donating ligands is critical. Ligands like P(t-Bu)₃ or PCy₃ can increase the electron density on the palladium atom, facilitating its insertion into the C-Br bond.[9] Increasing the reaction temperature can also provide the necessary activation energy for this step.[1][10]

  • Inappropriate Base Selection: The base is crucial for activating the organoboron reagent for the transmetalation step.[9][11][12] An unsuitable base may be too weak, too sterically hindered, or have poor solubility in the reaction medium.

    • Solution: Screen a panel of bases. Strong, non-nucleophilic inorganic bases are often preferred. Potassium phosphate (K₃PO₄) is frequently effective for nitrogen-containing heterocycles.[1][13] Cesium carbonate (Cs₂CO₃) is another strong option that can enhance reaction rates.[1] Ensure the base is finely powdered to maximize surface area and reactivity.[2]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to inactive Pd(II) species.[1][3]

    • Solution: Rigorous degassing of all solvents and the reaction headspace is mandatory.[1][14] Use techniques such as sparging with an inert gas (argon or nitrogen) for 15-30 minutes or executing several freeze-pump-thaw cycles.[1][14] Maintain a positive pressure of inert gas throughout the reaction.[5]

Question 2: I'm observing a significant amount of a byproduct corresponding to the debrominated starting material (N-methylpyridin-4-amine). What causes this protodebromination and how can I prevent it?

Protodebromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom. This pathway competes with the desired cross-coupling and consumes the starting material.

Primary Causes & Solutions:

  • Source of Protons: The hydrogen atom typically comes from trace water in the solvent or base, or from the solvent itself (e.g., alcohols).

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] If using a hydrated base (e.g., K₂CO₃·xH₂O), consider its water contribution. Switching to an anhydrous base like K₃PO₄ can be beneficial.

  • Reaction Mechanism: This side reaction can be mechanistically complex, sometimes involving the palladium catalyst. The choice of base and solvent can significantly influence its prevalence.

    • Solution: The choice of base is critical. Weaker bases or those with protic impurities can exacerbate the issue. As mentioned, stronger, anhydrous bases like K₃PO₄ or Cs₂CO₃ are often superior choices.

Question 3: My main byproduct is the homocoupling of my boronic acid/ester. How can I minimize this?

Homocoupling results in the formation of a biaryl product derived from two molecules of the boronic acid reagent. This side reaction consumes the nucleophile and complicates purification.

Primary Causes & Solutions:

  • Presence of Oxygen: This is the most common cause. Oxygen can promote the oxidative coupling of two boronic acid molecules, often mediated by palladium species.[1][7]

    • Solution: As detailed in Question 1, meticulous degassing of the reaction mixture and maintenance of an inert atmosphere are the most effective preventative measures.[1][5]

  • Inefficient Transmetalation: If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the activated boronic acid may have a longer lifetime in the reaction mixture, increasing the probability of homocoupling.

    • Solution: Optimizing the base and solvent system to facilitate transmetalation can indirectly suppress homocoupling. For particularly unstable boronic acids, using more stable derivatives like pinacol esters (BPin) or MIDA boronates can help.[5][14][15] These reagents release the boronic acid slowly into the reaction medium, keeping its instantaneous concentration low.[15]

Systematic Troubleshooting & Optimization Protocols

When facing persistent low yields, a systematic approach to optimizing reaction parameters is more effective than random changes.

Protocol 1: Catalyst and Ligand Screening

This protocol outlines a methodical approach to identifying the optimal catalyst system for your specific coupling partners.

Workflow Diagram:

G cluster_setup Initial Setup cluster_screen Catalyst/Ligand Screen (Parallel Reactions) cluster_analysis Analysis & Decision Setup Prepare Identical Vials: - this compound (1.0 eq) - Boronic Acid/Ester (1.5 eq) - Base (e.g., K3PO4, 2.5 eq) - Degassed Solvent (e.g., Dioxane/H2O) Cat1 Vial 1: Pd(PPh3)4 (2 mol%) Cat2 Vial 2: Pd(OAc)2 / SPhos (2 mol% / 4 mol%) Cat3 Vial 3: XPhos Pd G3 (2 mol%) Cat4 Vial 4: Pd2(dba)3 / P(t-Bu)3 (1 mol% / 4 mol%) Heat Heat all vials (e.g., 100 °C, 12h) Analyze Analyze by LC-MS/GC-MS: - % Conversion - % Product - % Byproducts Heat->Analyze Decision Select Best System (Highest Product:Byproduct Ratio) Analyze->Decision

Caption: Workflow for parallel screening of catalyst systems.

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere glovebox, add the this compound (1.0 eq.), boronic acid/ester (1.2–1.5 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 eq.) to a series of identical reaction vials equipped with stir bars.[8]

  • Catalyst Addition: To each vial, add a different palladium precatalyst/ligand system (see Table 1 for suggestions).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[8]

  • Reaction: Seal the vials and place them in a preheated heating block. Stir vigorously at a set temperature (e.g., 80–110 °C).[8]

  • Monitoring: After a set time (e.g., 12-16 hours), cool the reactions and take an aliquot from each for analysis by LC-MS or GC-MS to determine conversion and product/byproduct ratios.

  • Selection: Identify the catalyst/ligand combination that provides the highest yield of the desired product with the fewest side reactions.

Data Summary Tables

Table 1: Recommended Catalyst/Ligand Systems for Electron-Rich Heteroaryl Halides

Catalyst SystemPrecatalystLigandTypical Loading (mol%)Key Advantages
Buchwald System Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos1-3Excellent for electron-rich substrates; promotes fast oxidative addition.[6]
NHC System PEPPSI-iPr(None needed)1-3Highly active and stable; good for challenging couplings.[7]
Trialkylphosphine Pd₂(dba)₃P(t-Bu)₃1-2Very electron-rich ligand, effective for difficult oxidative additions.[9]
Standard Pd(PPh₃)₄(None needed)2-5Readily available, but often less effective for this substrate class.[16]

Table 2: Comparison of Common Bases for Suzuki Couplings with Aminopyridines

BaseEquivalentsCommon SolventStrengthComments
K₃PO₄ 2-3Dioxane/H₂O, THF/H₂OStrongOften the base of choice for N-heterocycles; good solubility and reactivity.[1][13]
Cs₂CO₃ 2-3Dioxane, TolueneStrongHighly effective, can accelerate slow reactions, but is more expensive.[1]
K₂CO₃ 2-3Dioxane/H₂O, EthanolModerateA standard, cost-effective choice, but may be less effective for challenging substrates.[16]
KF 2-3THFModerateCan be used under anhydrous conditions; useful if substrates are base-sensitive.[9]

Visualizing the Core Process and Problems

Understanding the catalytic cycle and where it can fail is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OA_Complex R1-Pd(II)L2-X (Oxidative Addition) Pd0->OA_Complex Oxidative Addition Deactivation Catalyst Deactivation (Pyridine Coordination) Pd0->Deactivation Inhibition TM_Complex R1-Pd(II)L2-R2 (Transmetalation) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product R1-R2 (Desired Product) TM_Complex->Product R1X 2-Bromo-N-methyl- pyridin-4-amine (R1-X) R1X->OA_Complex Boronic R2-B(OR)2 Boronic->TM_Complex Base Base (e.g., K3PO4) Base->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

This diagram illustrates the three key steps: oxidative addition, transmetalation, and reductive elimination.[16][17] For this compound, the oxidative addition can be slow, and the pyridine nitrogen on the starting material (R1-X) or product (R1-R2) can pull the active Pd(0) catalyst out of the cycle, leading to deactivation.[1][3]

References

Technical Support Center: Synthesis of 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-N-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and supported by literature references.

I. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for their occurrence and actionable steps for mitigation.

Scenario 1: Bromination of N-methylpyridin-4-amine

This synthetic approach involves the direct bromination of the N-methylated precursor. While seemingly straightforward, this electrophilic aromatic substitution on an activated pyridine ring can be prone to several side reactions.

Question 1: I am observing multiple brominated species in my reaction mixture by LC-MS, with masses corresponding to di- and even tri-brominated products. How can I improve the selectivity for mono-bromination?

Answer: The observation of multiple brominated products indicates over-bromination, a common issue when dealing with electron-rich pyridine rings. The N-methylamino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic attack.[1]

Causality:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) is the most direct cause of over-bromination.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can also contribute to the formation of poly-brominated species.[2]

Troubleshooting Steps:

Parameter Recommendation Rationale
Stoichiometry Use a slight sub-stoichiometric to stoichiometric amount (0.95-1.05 equivalents) of the brominating agent.To minimize the availability of the electrophile for subsequent bromination of the desired mono-brominated product.
Temperature Maintain a low reaction temperature, typically between 0°C and room temperature.Reduces the reaction rate and enhances selectivity for the initial, kinetically favored bromination.
Rate of Addition Add the brominating agent slowly and portion-wise to the reaction mixture.This helps to maintain a low concentration of the brominating agent at any given time, disfavoring over-reaction.
Monitoring Closely monitor the reaction progress by TLC or LC-MS.Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.

Experimental Protocol: Selective Mono-bromination using NBS

  • Dissolve N-methylpyridin-4-amine (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Prepare a solution of NBS (1.0 eq) in the same solvent.

  • Add the NBS solution dropwise to the cooled solution of the starting material over a period of 30-60 minutes.

  • Stir the reaction at 0°C and monitor its progress every 15-30 minutes by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Question 2: My NMR analysis shows the presence of an isomeric bromo-product in addition to the desired 2-bromo isomer. What determines the regioselectivity of this bromination?

Answer: The formation of isomeric byproducts is a result of non-regioselective bromination. The directing effect of the N-methylamino group and the reaction conditions dictate the position of bromination on the pyridine ring.

Causality:

  • Directing Effects: The N-methylamino group at the 4-position is an ortho-, para- director. In this case, it activates the 3- and 5-positions (ortho) and the 2- and 6-positions (para to the nitrogen, but ortho to the amino group). The pyridine nitrogen is a deactivating group.[4][5] The interplay of these electronic effects determines the major product. For 4-aminopyridines, bromination often occurs at the 3- and 5-positions. However, specific conditions can favor the 2-position.

  • Reaction Medium: The solvent and any additives can influence the regioselectivity of the bromination.[5]

Troubleshooting Steps:

Parameter Recommendation Rationale
Brominating Agent N-Bromosuccinimide (NBS) often provides better regioselectivity compared to elemental bromine.[1]NBS is a milder and more selective brominating agent.
Solvent Aprotic solvents like DMF or acetonitrile are commonly used.[6]The choice of solvent can influence the reactivity and selectivity of the brominating agent.
Protecting Groups In some cases, temporary protection of the amino group can alter the directing effect and improve selectivity. However, this adds extra steps to the synthesis.

Workflow for Optimizing Regioselectivity:

Caption: Optimizing bromination regioselectivity.

Scenario 2: N-methylation of 2-Bromopyridin-4-amine

This alternative route involves the N-methylation of the readily available 2-bromopyridin-4-amine. The primary challenge in this step is controlling the extent of methylation.

Question 3: I am getting a significant amount of a water-soluble byproduct that I suspect is the N-methylated pyridinium salt. How can I avoid this quaternization?

Answer: The formation of the N-methylpyridinium salt is a result of over-methylation, where the pyridine ring nitrogen, being nucleophilic, also reacts with the methylating agent.[7][8][9][10][11] This is a very common side reaction in the methylation of pyridines.

Causality:

  • Excess Methylating Agent: Using a large excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) significantly increases the likelihood of quaternization.

  • Reaction Temperature: Higher temperatures can promote the quaternization reaction.

  • Basicity of Pyridine Nitrogen: The pyridine nitrogen is a competing nucleophile with the amino group.

Troubleshooting Steps:

Parameter Recommendation Rationale
Methylating Agent Use a milder methylating agent if possible. Consider using formaldehyde/formic acid (Eschweiler-Clarke conditions) for N-methylation, which is less prone to quaternization.Milder reagents can offer better control over the methylation process.
Stoichiometry Carefully control the stoichiometry of the methylating agent, using only a slight excess (1.1-1.2 equivalents).To minimize the amount of unreacted methylating agent available to react with the pyridine nitrogen.
Temperature Conduct the reaction at the lowest effective temperature.To slow down the rate of the undesired quaternization reaction.
Base Use a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to deprotonate the amino group, making it a better nucleophile than the pyridine nitrogen.To enhance the reactivity of the target amino group over the pyridine nitrogen.

Experimental Protocol: Selective N-methylation

  • To a solution of 2-bromopyridin-4-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF), add a suitable base such as sodium hydride (1.1 eq) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Slowly add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Workflow for Mitigating Quaternization:

G Start Quaternization Side Product Detected Stoichiometry Reduce Equivalents of Methylating Agent (1.1-1.2 eq) Start->Stoichiometry Temperature Lower Reaction Temperature Start->Temperature Base Use a Strong, Non-nucleophilic Base (e.g., NaH) Start->Base Analysis Monitor Reaction by TLC/LC-MS for Product and Side Product Stoichiometry->Analysis Temperature->Analysis Base->Analysis Purification Purification (Aqueous wash to remove salt, then chromatography) Analysis->Purification

Caption: Troubleshooting pyridine quaternization.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: While there is no single "most common" route universally, a prevalent strategy involves the N-methylation of 2-bromopyridin-4-amine. This precursor is often commercially available or can be synthesized from 4-aminopyridine.[12][13] Another viable route is the bromination of N-methylpyridin-4-amine. The choice of route often depends on the availability and cost of the starting materials.

Q2: How can I effectively purify the final product from the common side products?

A2: Purification strategies depend on the nature of the impurities.

  • Quaternary Salts: These are highly polar and water-soluble. An aqueous wash of the crude product during workup will effectively remove them into the aqueous layer.

  • Isomeric Byproducts: Isomers of this compound will likely have similar polarities. Flash column chromatography on silica gel is the most effective method for their separation. A gradient elution system (e.g., hexanes/ethyl acetate) is recommended.[3]

  • Over-brominated Products: These are typically less polar than the mono-brominated product and can also be separated by column chromatography.

Q3: Can I use Buchwald-Hartwig amination to introduce the methylamino group?

A3: Yes, the Buchwald-Hartwig amination is a powerful method for C-N bond formation and can be a viable route.[14] This would involve the palladium-catalyzed coupling of a 2,4-dihalopyridine (e.g., 2-bromo-4-chloropyridine) with methylamine. Regioselectivity can be a challenge in such systems and would need careful optimization of the catalyst, ligand, and reaction conditions.

Q4: What analytical techniques are best for identifying the side products?

A4: A combination of techniques is ideal:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the molecular weights of the components in the reaction mixture, which helps in tentatively identifying starting material, product, and over-brominated or quaternized byproducts.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: To definitively determine the structure of the main product and identify isomeric impurities by their unique chemical shifts and coupling patterns.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for separating and identifying volatile components of the reaction mixture.[2]

III. References

  • Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014). Tetrahedron Letters, 55(35), 4975-4978.

  • Damani, L. A., Crooks, P. A., & Cowan, D. A. (1982). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 12(9), 591-600.

  • García, O., et al. (2001). Mild Regioselective Halogenation of Activated Pyridines with N- Bromosuccinimide. Synthesis, 2001(12), 1835-1838.

  • Baran, P. S., et al. (2014). Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals.

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.

  • Li, Y., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Organic Letters, 23(13), 5125–5130.

  • Roy, A., & De, A. (2020). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. ChemistrySelect, 5(44), 13803-13825.

  • Crooks, P. A., & Damani, L. A. (1986). N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction. Xenobiotica, 16(7), 645-650.

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.

  • BenchChem. (2025). Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research.

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-N,N-dimethylpyridin-4-amine: A Chemist's Guide.

  • Slanina, Z., et al. (2021). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 26(16), 4945.

  • D'Souza, J., Caldwell, J., & Smith, R. L. (1982). Erratum: Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 12(9), 600.

  • Rissanen, K., & Valkonen, A. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(10), 6127–6137.

  • BenchChem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.

  • CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents.

  • EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents.

  • CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents.

  • van Ammers, M., den Hertog, H. J., & Veldstra, H. (1956). Bromination of some pyridine and diazine N-oxides. The Journal of Organic Chemistry, 21(9), 1049-1050.

  • den Hertog, H. J., & Wibaut, J. P. (1936). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas, 55(2), 122-128.

  • Fujimoto, T., et al. (2018). Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. Nucleic Acids Research, 46(14), 7015–7028.

  • Acar, M., & Yagci, Y. (2002). Quantitative Quaternization of Poly(4-Vinyl Pyridine). Turkish Journal of Chemistry, 26(6), 929-935.

  • den Hertog, H. J., & Wibaut, J. P. (1932). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2- and 4-aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 51(4), 381-390.

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.

  • De, A., & Argade, N. P. (2000). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of the Indian Chemical Society, 77(3), 173-175.

  • Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254-5257.

  • BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.

  • Kutney, J. P., & Tabata, T. (1963). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Journal of Chemistry, 41(3), 695-702.

  • Chem-Impex. (n.d.). 2-Amino-4-bromopyridine.

  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylpyridine 97%.

  • Crooks, P. A., & Damani, L. A. (1988). Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. The Journal of Pharmacy and Pharmacology, 40(5), 339-341.

  • Sigma-Aldrich. (n.d.). 4-Amino-2-bromopyridine 95%.

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-bromopyridine. PubChem Compound Summary for CID 693282.

References

Technical Support Center: Purification of 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 2-Bromo-N-methylpyridin-4-amine by column chromatography, designed for researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the successful purification of this compound using silica gel column chromatography. It addresses the unique challenges posed by the molecule's basicity and offers detailed troubleshooting strategies and a validated experimental protocol.

Introduction: The Challenge of Purifying Basic Pyridines

This compound presents a common yet significant purification challenge. The molecule contains two basic nitrogen atoms: the pyridine ring nitrogen and the N-methylamino group. These basic centers interact strongly with the acidic silanol (-Si-OH) groups on the surface of standard silica gel.[1][2][3] This acid-base interaction leads to several chromatographic issues:

  • Severe Peak Tailing: The compound "smears" down the column instead of moving as a tight band, resulting in poor separation and recovery.[1][3]

  • Irreversible Adsorption: In some cases, the compound can bind so strongly that it fails to elute from the column, leading to significant loss of material.[4]

  • Potential for Degradation: The acidic surface of silica gel can sometimes catalyze the degradation of sensitive molecules.[4][5]

The key to successful purification is to mitigate these unwanted interactions by modifying the standard chromatographic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking badly on the TLC plate and tailing on the column? A: This is the most common issue. The basic nitrogen atoms in your molecule are interacting with the acidic silica gel.[1][3] This causes a portion of your material to "stick" and elute much slower than the main band, creating a tail. To solve this, you must add a basic modifier to your eluent system.

Q2: What is a basic modifier and which one should I use? A: A basic modifier is a small amount of a basic solvent added to your eluent to improve the chromatography of basic compounds. For this molecule, triethylamine (TEA) is the most common and effective choice.[3][6] A starting concentration of 0.5-1% (v/v) in your eluent is recommended. An alternative for very polar compounds is to use a pre-mixed solution of ammonia in methanol.[7]

Q3: Can I use a different stationary phase instead of silica gel? A: Yes, neutral alumina is a potential alternative that lacks the acidic character of silica gel.[5] However, its chromatographic properties are different, and it may not provide the same separation. Deactivating the silica gel by pre-treating it with a TEA-containing solvent is often a more practical first step.[3][5]

Q4: My compound won't dissolve in my starting eluent (e.g., 10% Ethyl Acetate/Hexanes). How do I load it onto the column? A: Use the "dry loading" technique. Dissolve your crude product in a volatile solvent in which it is soluble (like dichloromethane or methanol), add a small amount of silica gel to this solution, and evaporate the solvent completely to get a free-flowing powder.[3][8] This powder can then be carefully added to the top of your packed column. This method prevents band broadening and improves separation.[8]

Q5: How do I know if my compound is decomposing on the column? A: A two-dimensional (2D) TLC can help diagnose this. First, run a TLC in one direction. Then, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, it will remain a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing / Broad Peaks Strong interaction between the basic analyte and acidic silanol groups on silica gel.[1][2]1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) into your eluent system (both for TLC and column).[3] 2. Deactivate Silica: Before running the column, flush the packed silica with your starting eluent containing TEA to neutralize the surface.[5] 3. Change Stationary Phase: As a last resort, consider using neutral alumina.[5]
Co-elution of Product and Impurities The chosen solvent system does not provide adequate separation (selectivity).1. Optimize Eluent: Test different solvent systems during TLC analysis. Good alternatives to Ethyl Acetate/Hexanes include Dichloromethane/Methanol or Acetone/Hexanes.[5][7] 2. Use a Shallow Gradient: If spots are close on TLC, run a very slow, shallow gradient on the column to maximize separation.[5] 3. Improve Column Packing: Ensure the column is packed perfectly without air bubbles or cracks. A longer, thinner column can also improve resolution.
Compound Does Not Elute from Column 1. The eluent is not polar enough. 2. The compound has irreversibly adsorbed to the silica gel.[4]1. Increase Eluent Polarity: Drastically increase the percentage of your polar solvent (e.g., switch from 50% EtOAc/Hexane to 10% MeOH/DCM, ensuring TEA is still present). 2. Check for Stability: The compound may have decomposed. Perform a stability test on a small scale by stirring the compound with silica gel in your eluent and analyzing the result by TLC.[4]
Low Recovery of Product 1. Irreversible adsorption (see above). 2. The compound is spread across too many fractions due to tailing.1. Mitigate Tailing: Use the strategies described for peak tailing. A sharp peak is easier to collect completely. 2. Dilute Fractions: Your compound may be present in many fractions at a concentration too low to see on TLC.[4] Try combining a wider range of fractions and concentrating them before re-analyzing.
Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and solving peak tailing, the most common issue encountered with this compound class.

G start Peak Tailing Observed? add_tea Add 0.5-1% Triethylamine (TEA) to the eluent system. start->add_tea Yes check_tlc Re-evaluate separation on TLC with the new eluent. add_tea->check_tlc still_tails Tailing Persists? check_tlc->still_tails problem_solved Problem Solved. Proceed with Column. still_tails->problem_solved No increase_tea Increase TEA to 1.5% OR Switch to a more polar system (e.g., DCM/MeOH + 1% TEA). still_tails->increase_tea Yes try_alumina Consider using Neutral Alumina as the stationary phase. increase_tea->try_alumina If still unresolved

Caption: A decision-making workflow for troubleshooting peak tailing.

Validated Experimental Protocol

This protocol provides a step-by-step method for the purification of this compound. It is designed to be self-validating by explaining the rationale behind each critical step.

Part 1: TLC Method Development

Objective: To find a solvent system that provides good separation of the target compound from impurities, with an ideal Retention Factor (Rf) of 0.2-0.3.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Eluent Systems to test (Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH))

  • Triethylamine (TEA)

  • TLC development chamber, capillaries, UV lamp

Procedure:

  • Prepare a Stock Solution of Eluent with Modifier: Prepare a stock solution of your polar solvent (e.g., Ethyl Acetate) containing 1% TEA. This ensures a consistent concentration of the modifier in all your test systems.

  • Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM). Using a capillary, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Start with a moderately polar system, for example, 30% Ethyl Acetate in Hexanes (+1% TEA overall concentration). Place the plate in a chamber saturated with the eluent vapor and allow it to develop.

  • Analyze the Plate: Visualize the spots under a UV lamp. Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimize:

    • If the desired spot has an Rf > 0.4, decrease the polarity (e.g., move to 20% EtOAc/Hexanes).

    • If the desired spot has an Rf < 0.2, increase the polarity (e.g., move to 50% EtOAc/Hexanes).

    • If separation is poor, try a different solvent system, such as 5% MeOH in DCM (+1% TEA).[7]

Rationale: Achieving an Rf of 0.2-0.3 on TLC is crucial. This range provides the optimal balance for separation on a column; a much higher Rf will result in rapid elution with poor separation, while a much lower Rf will lead to long elution times and band broadening.[4] The presence of TEA on the TLC plate mimics the conditions of the column, providing a more accurate prediction of the separation.[3]

Part 2: Column Chromatography

Objective: To separate the target compound in high purity based on the optimized TLC conditions.

Procedure:

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes + 1% TEA).

    • Pour the slurry into the column and gently tap the sides to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of DCM).

    • Add silica gel (approx. 2-3 times the mass of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a protective layer of sand on top of the sample layer.[8]

  • Elution and Fraction Collection:

    • Carefully add the starting eluent to the column.

    • Begin eluting the column, starting with the low-polarity solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent according to a pre-determined gradient. A typical gradient is shown in the table below.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.

  • Monitoring and Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Solvent Gradient Selection Guide

This table provides a starting point for translating TLC results into a column chromatography gradient.

TLC Rf in 30% EtOAc/Hexanes (+1% TEA) Suggested Starting Eluent Suggested Gradient Elution Profile (by volume)
~0.510% EtOAc / 90% Hexanes1. Two column volumes of 10% EtOAc. 2. Gradient to 40% EtOAc over 10 column volumes.
~0.3 (Optimal) 20% EtOAc / 80% Hexanes 1. Two column volumes of 20% EtOAc. 2. Gradient to 50% EtOAc over 10 column volumes.
~0.140% EtOAc / 60% Hexanes1. Two column volumes of 40% EtOAc. 2. Gradient to 80% EtOAc over 10 column volumes.
All eluent systems should contain 1% Triethylamine (TEA).

Workflow for TLC to Column Scale-Up

G cluster_0 Part 1: TLC Analysis cluster_1 Part 2: Column Preparation cluster_2 Part 3: Elution & Isolation tlc_prep Prepare Eluent + 1% TEA run_tlc Run TLC with Crude Mixture tlc_prep->run_tlc analyze_tlc Analyze Rf of Target Compound run_tlc->analyze_tlc pack_column Pack Silica Gel Column analyze_tlc->pack_column Optimal Rf (0.2-0.3) Achieved dry_load Dry Load Sample onto Silica pack_column->dry_load run_gradient Run Gradient Elution dry_load->run_gradient collect_fractions Collect Fractions run_gradient->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product final_product evaporate->final_product Pure Product

Caption: A workflow diagram illustrating the process from TLC analysis to final product isolation.

References

Technical Support Center: Purification of 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Bromo-N-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By understanding the root causes of impurity formation, you can implement effective purification strategies to ensure the high quality required for subsequent applications.

I. Understanding the Reaction and Potential Impurities

The synthesis of this compound typically involves the bromination of N-methylpyridin-4-amine. A common method for this is electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS). The reaction is generally efficient, but side reactions can lead to various impurities that complicate downstream processes.[1][2]

Reaction Scheme: The primary reaction is the selective bromination at the 2-position of the pyridine ring, activated by the amino group.[2]

  • Starting Material: N-methylpyridin-4-amine

  • Brominating Agent: N-Bromosuccinimide (NBS)

  • Solvent: N,N-Dimethylformamide (DMF)[1]

  • Product: this compound

This diagram outlines a systematic approach to identifying and resolving common issues during the synthesis and purification of this compound.

cluster_0 Synthesis & Work-up cluster_1 Impurity Identification & Troubleshooting cluster_2 Purification Strategy cluster_3 Final Product Reaction_Monitoring Monitor Reaction by TLC/LC-MS Work_up Aqueous Work-up & Extraction Reaction_Monitoring->Work_up Crude_Analysis Analyze Crude Product (NMR, GC-MS) Work_up->Crude_Analysis Impurity_Check Impurities Detected? Crude_Analysis->Impurity_Check Starting_Material Unreacted Starting Material Impurity_Check->Starting_Material Yes Over_Bromination Di-brominated Species Impurity_Check->Over_Bromination Yes Isomeric_Impurity Isomeric Byproducts Impurity_Check->Isomeric_Impurity Yes Other_Impurity Other Impurities Impurity_Check->Other_Impurity Yes Pure_Product Pure Product (>97%) Impurity_Check->Pure_Product No Purification_Method Select Purification Method Starting_Material->Purification_Method Over_Bromination->Purification_Method Isomeric_Impurity->Purification_Method Other_Impurity->Purification_Method Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Recrystallization Recrystallization Purification_Method->Recrystallization Acid_Base_Extraction Acid-Base Extraction Purification_Method->Acid_Base_Extraction Final_Analysis Analyze Pure Product (NMR, GC-MS, HPLC) Column_Chromatography->Final_Analysis Recrystallization->Final_Analysis Acid_Base_Extraction->Final_Analysis Final_Analysis->Pure_Product cluster_0 Analytical Techniques cluster_1 Data Interpretation Crude_Sample Crude Product Sample GC_MS GC-MS Analysis Crude_Sample->GC_MS NMR NMR Spectroscopy Crude_Sample->NMR Purified_Sample Purified Product Sample Purified_Sample->GC_MS Purified_Sample->NMR HPLC HPLC Analysis Purified_Sample->HPLC Identify_Impurities Identify Impurities & Byproducts GC_MS->Identify_Impurities NMR->Identify_Impurities Determine_Purity Determine Purity (%) HPLC->Determine_Purity Final_Report Final Purity Report Identify_Impurities->Final_Report Determine_Purity->Final_Report

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support hub for researchers navigating the complexities of cross-coupling reactions with 2-Bromo-N-methylpyridin-4-amine. This substrate, while a valuable building block, presents a unique set of challenges primarily related to catalyst stability and activity. This guide is structured to provide not just solutions, but a foundational understanding of the mechanistic hurdles, enabling you to troubleshoot logically and effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered by researchers working with 2-substituted pyridine substrates.

Q1: Why are my cross-coupling reactions with this compound consistently low-yielding or stalling completely?

A: This is a classic and well-documented issue often referred to as the "2-pyridyl problem".[1][2] The primary culprit is the substrate itself. The nitrogen atom at the 1-position of the pyridine ring possesses a lone pair of electrons that can strongly coordinate to the palladium catalyst. This coordination can pull the catalyst out of the active catalytic cycle, forming stable, inactive complexes that halt the reaction.[3][4] Furthermore, the product of the reaction is also a 2-substituted pyridine, which can exhibit the same inhibitory behavior, leading to product inhibition as the reaction progresses.

Q2: What are the visible signs of catalyst deactivation in my reaction flask?

A: The most common visual indicator of catastrophic catalyst deactivation is the formation of a fine black precipitate, commonly known as palladium black.[5] This indicates that the soluble, catalytically active Pd(0) species have agglomerated into insoluble, inactive metallic palladium.[6] Another sign is a reaction that starts but fails to proceed to completion, even with extended reaction times or gentle heating. This "stalling" often points to more subtle deactivation pathways, such as the catalyst being sequestered by the starting material or product.

Q3: How do I choose the right ligand for such a challenging substrate?

A: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for 2-halopyridines.[7] Success with these substrates hinges on the use of sterically bulky and electron-rich monophosphine ligands, often from the dialkylbiaryl phosphine class (e.g., Buchwald ligands).[8][9] These ligands serve two critical functions:

  • Steric Shielding: Their large size creates a protective pocket around the palladium atom, physically hindering the pyridine nitrogen from coordinating and forming an inactive species.[4]

  • Electronic Activation: Their strong electron-donating nature increases the electron density on the palladium center, which facilitates the crucial, often rate-limiting, oxidative addition step of the aryl bromide to the Pd(0) complex.[7][10]

Q4: Can my choice of base negatively impact the catalyst?

A: Absolutely. The base is not an innocent bystander; it plays a crucial role in the catalytic cycle, but an improper choice can be detrimental. For instance, in Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine.[11] However, very strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote ligand degradation or side reactions if the substrate has other sensitive functional groups.[12] In Suzuki couplings, the base activates the organoboron species, but if it is not sufficiently soluble or is too weak, the transmetalation step will be inefficient, causing the catalytic cycle to slow or stop.[12]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental issues.

Problem 1: Reaction Stalls or Results in Incomplete Conversion

Your reaction begins, as confirmed by in-process control (TLC/LC-MS), but halts before the starting material is fully consumed.

  • Potential Cause A: Catalyst Inhibition by Pyridine Nitrogen

    • Mechanism: The active monoligated Pd(0) species, essential for oxidative addition, is being trapped by the pyridine nitrogen of the starting material or product. This equilibrium favors the inactive, pyridine-bound complex, effectively reducing the concentration of the active catalyst.[3][13]

    • Solution: Increase the steric bulk around the metal center. Switch to a more sterically demanding ligand.

Ligand ClassExample LigandsPerformance with 2-BromopyridinesRationale
Simple TriarylphosphinesPPh₃PoorInsufficient steric bulk and electron-donating ability.[7]
Bidentate PhosphinesBINAP, dppfModerateCan be effective but may still be susceptible to inhibition.[11]
Bulky, Electron-Rich Monophosphines (Recommended) SPhos, XPhos, P(tBu)₃ Excellent Provide the necessary steric hindrance and electronic properties to accelerate the catalytic cycle and prevent inhibition.[9]
  • Potential Cause B: Palladium Precipitation (Formation of Palladium Black)

    • Mechanism: The monoligated Pd(0)L species, if not stabilized, can disproportionate or aggregate, especially at elevated temperatures or if the ligand concentration is too low, leading to the formation of inactive palladium clusters (palladium black).[6]

    • Solution: Ensure a rigorously inert atmosphere and use a stable precatalyst.

      • Protocol 1: Rigorous Degassing:

        • Combine all solid reagents (aryl halide, coupling partner, base, catalyst, ligand) in an oven-dried reaction vessel.

        • Seal the vessel with a septum and purge with high-purity argon or nitrogen for 10-15 minutes.

        • Alternatively, use a minimum of three "evacuate-backfill" cycles where the flask is put under vacuum and then refilled with inert gas.

        • Add solvents that have been degassed separately by sparging with argon for at least 30 minutes.

      • Catalyst Choice: Use a well-defined, air-stable palladium precatalyst (e.g., G3 or G4 Buchwald Palladacycle Precatalysts). These ensure a precise 1:1 ligand-to-palladium ratio in solution upon activation and can offer greater reproducibility than generating the active catalyst from Pd(OAc)₂ or Pd₂(dba)₃.

Problem 2: Significant Formation of Debrominated Byproduct (N-methylpyridin-4-amine)

Your analysis shows a significant peak corresponding to the starting material where the bromine has been replaced by a hydrogen atom.

  • Mechanism: This side reaction, known as hydrodehalogenation, is often promoted by the presence of water or other protic sources in combination with the base.[12] It can occur via pathways involving a palladium-hydride intermediate.

  • Solution: Implement Anhydrous Conditions

    • Dry Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves under an inert atmosphere.

    • Dry Reagents: Dry the base (e.g., K₃PO₄, Cs₂CO₃) in an oven before use. Ensure your coupling partner is anhydrous.

    • Glassware: Thoroughly oven-dry or flame-dry all glassware before setting up the reaction.

Problem 3: No Reaction or Very Low Conversion from the Start

There is little to no product formation even after a reasonable amount of time.

  • Mechanism: This often points to a fundamental issue with one of the key steps in the catalytic cycle, most commonly the initial oxidative addition. The C(sp²)-Br bond of your substrate must react with the Pd(0) catalyst to initiate the cycle.[10] While a C-Br bond is reasonably reactive, the overall electronics of the pyridine ring can still make this step challenging.[9]

  • Solution: Re-evaluate Core Reaction Parameters

    • Increase Ligand Electron-Donating Ability: The more electron-rich the palladium center, the faster the rate of oxidative addition.[7] Ligands like P(tBu)₃ or N-heterocyclic carbenes (NHCs) are more strongly donating than many biaryl phosphines and can be effective.[8]

    • Check Base and Solvent Compatibility: The choice of base and solvent is interdependent. For Suzuki couplings, a base like K₃PO₄ or Cs₂CO₃ is often effective in polar aprotic solvents like 1,4-dioxane or DMF. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically used in an apolar solvent like toluene.[12][14] An incompatible pairing can lead to poor solubility or unwanted side reactions.

Coupling TypeRecommended Base(s)Recommended Solvent(s)Potential Issues
Suzuki-Miyaura K₃PO₄, Cs₂CO₃, K₂CO₃1,4-Dioxane, Toluene, DMFPoor base solubility can limit effectiveness. Use finely powdered base.[12]
Buchwald-Hartwig NaOtBu, K₂CO₃, Cs₂CO₃Toluene, 1,4-DioxaneNaOtBu can be too harsh for other functional groups. Weaker bases may require higher temperatures.[12][14]
Sonogashira Et₃N, DIPEA (often with CuI)THF, DMFOxygen must be excluded to prevent Glaser (alkyne homocoupling).[12]
Part 3: Mechanistic Visualizations

Understanding the pathways is key to troubleshooting. The following diagrams illustrate the desired catalytic cycle and the common deactivation routes.

Catalytic_Cycle cluster_cycle Desired Catalytic Cycle Pd(0)L Active Catalyst Pd(0)L OA Oxidative Addition Complex Pd(0)L->OA + Ar-Br TM Transmetalation or Amine Coordination OA->TM + Coupling Partner + Base RE Reductive Elimination Intermediate TM->RE RE->Pd(0)L - Product (Ar-Nu) Deactivation_Pathways Pd(0)L Active Catalyst Pd(0)L Inactive_Coord Inactive Pyridine Complex (Catalyst Sequestering) Pd(0)L->Inactive_Coord + 2-Bromo-Py (Substrate) or Product Pd_Black Palladium Black (Aggregation) Pd(0)L->Pd_Black High Temp. Low [L] Ligand_Deg Degraded Ligand (e.g., Oxidation) Pd(0)L->Ligand_Deg + O₂

References

Effect of base and solvent on Buchwald-Hartwig amination of 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Critical Effects of Base and Solvent Selection

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and protocols specifically tailored to the cross-coupling of 2-Bromo-N-methylpyridin-4-amine. We understand the unique challenges posed by heteroaromatic substrates and aim to equip you with the knowledge to navigate them successfully.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the amination of this specific pyridyl bromide, focusing on the causal relationships between your choice of reagents and the reaction outcome.

Q1: My Buchwald-Hartwig amination of this compound is failing or giving very low yields. What are the most likely causes?

A1: Failure in this specific transformation often points to a few critical factors beyond standard issues like inactive catalyst or poor reagent quality.

  • Inhibition by the Pyridinic Nitrogen: The most significant challenge with pyridine-containing substrates is the potential for the nitrogen lone pair to coordinate with the palladium catalyst. This can sequester the active catalyst, slowing down or halting the catalytic cycle.[1] The choice of a bulky phosphine ligand is crucial to sterically hinder this unwanted coordination.

  • Poor Solubility of the Base: A common but frequently overlooked issue is the insolubility of inorganic bases in typical nonpolar reaction solvents.[2] If the base is not adequately dispersed, it cannot effectively deprotonate the amine-palladium complex, which is a key step in the catalytic cycle.[3][4]

  • Inappropriate Base Selection: The basicity of the chosen reagent is a delicate balance. A base that is too weak may not facilitate the deprotonation step efficiently, while an overly strong base can lead to decomposition of the substrate or catalyst, or promote unwanted side reactions.[2][5]

  • Substrate-Specific Challenges: this compound is an electron-rich heteroaryl halide. This electronic nature can make the final reductive elimination step more difficult compared to electron-poor systems.[1]

Q2: How do I select the optimal base for my reaction? There seem to be many options.

A2: The choice of base is highly dependent on the amine coupling partner and the functional group tolerance required.[2][3]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often most effective bases for Buchwald-Hartwig aminations.[5] Their high pKa allows for the rapid and irreversible deprotonation of the coordinated amine. However, their high reactivity can be a drawback if your coupling partner has sensitive functional groups (like esters or nitro groups) that are susceptible to hydrolysis or other base-mediated degradation.[2][6]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These bases offer a milder alternative, significantly broadening the functional group tolerance of the reaction.[5] Cesium carbonate (Cs₂CO₃) is often a good choice due to its better solubility in some organic solvents compared to potassium-based salts.[5][7] Reactions with weaker bases may require higher temperatures or longer reaction times to achieve full conversion.

  • Silanolate Bases (e.g., NaOTMS): For particularly base-sensitive five-membered heteroaryl halides, sodium trimethylsilanolate (NaOTMS) has been shown to be an effective moderate-strength base that can increase yields and prevent substrate decomposition.[1] This could be a viable option for sensitive pyridine substrates as well.

Q3: Which solvent should I use? I've seen toluene, dioxane, and THF mentioned.

A3: The primary role of the solvent is to solubilize all reaction components at the chosen reaction temperature. Aprotic, non-polar, or weakly polar solvents are standard.

  • Aromatic Hydrocarbons (Toluene, Xylene): These are excellent, commonly used solvents due to their ability to dissolve the aryl halide and catalyst complex, their high boiling points allowing for a wide temperature range, and their non-coordinating nature.[2][8][9]

  • Ethereal Solvents (Dioxane, THF, 2-MeTHF, CPME): Dioxane is a classic solvent for this reaction, but due to safety and environmental concerns, alternatives are preferred.[5][8] 2-Methyltetrahydrofuran (2-MeTHF) is an excellent "green" alternative that often provides superior reactivity and is derived from renewable resources.[10]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be strictly avoided as they can coordinate to the palladium center and inhibit catalysis.[5]

Q4: I'm observing a significant amount of a side product that appears to be N-methylpyridin-4-amine (hydrodehalogenation). What is causing this?

A4: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common unproductive pathway. It can arise from a side reaction called beta-hydride elimination from the amide, which competes with the desired reductive elimination step.[11] This is particularly a risk when coupling primary amines. To minimize this, ensure your reaction conditions are thoroughly anhydrous and consider screening different ligands, as the ligand's steric and electronic properties heavily influence the rate of reductive elimination versus side reactions.

Troubleshooting Decision Guide

If your reaction is not performing as expected, use the following diagnostic workflow to identify and solve the problem.

Buchwald_Troubleshooting cluster_checks Initial Checks cluster_optimization Reaction Parameter Optimization cluster_solutions Potential Solutions start Low or No Product reagents Reagent Quality Anhydrous Solvent? Degassed Solvent? Active Catalyst? Pure Substrates? start->reagents Verify atmosphere Inert Atmosphere Properly sealed? Purged with Ar/N₂? start->atmosphere Verify base Base Issue Insoluble? Too Weak/Strong? start->base Investigate solvent Solvent Issue Poor Solubility? Inhibiting Catalyst? start->solvent Investigate catalyst Catalyst/Ligand Issue Deactivated? Wrong Ligand? start->catalyst Investigate sol_base Try Cs₂CO₃ or K₃PO₄ for sensitive substrates. Use NaOtBu for robust systems. Ensure vigorous stirring. base->sol_base Solution sol_solvent Switch to Toluene or 2-MeTHF. Ensure solvent is anhydrous. solvent->sol_solvent Solution sol_catalyst Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos). Use a pre-catalyst for reliable activation. catalyst->sol_catalyst Solution

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Comparative Data: Base and Solvent Effects

The following table summarizes conditions and considerations for the amination of 2-bromopyridines, providing a strong predictive framework for your specific substrate.

BasepKaH (approx.)SolventTypical TemperatureAdvantagesDisadvantages
NaOtBu ~19Toluene, Dioxane80-110 °CHighly effective, fast reaction rates for many substrates.[5]Can decompose base-sensitive functional groups.[2][6]
K₃PO₄ ~12.3Toluene, t-BuOH100-110 °CGood for substrates with base-sensitive groups, widely available.[5][12]Slower reaction rates, may require higher catalyst loading or temperature.
Cs₂CO₃ ~10Toluene, Dioxane100-110 °CMilder, good functional group tolerance, better solubility than K₃PO₄.[5][7]More expensive, may require longer reaction times.[6]
LHMDS ~26THF, Toluene80-100 °CVery strong, non-nucleophilic base.Can be incompatible with many functional groups.[5]

Generalized Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Catalyst Pre-formation (Optional but Recommended):

    • To an oven-dried Schlenk flask or sealed reaction tube containing a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%).

    • Seal the vessel, then evacuate and backfill with inert gas three times.

    • Add the chosen anhydrous, degassed solvent (e.g., toluene, to achieve a final concentration of 0.1-0.5 M).

    • Stir the mixture at room temperature for 15-20 minutes.

  • Reagent Addition:

    • To the catalyst mixture, add the base (e.g., NaOtBu, 1.4-2.0 equivalents).

    • Add the this compound (1.0 equivalent).

    • Finally, add the amine coupling partner (1.1-1.5 equivalents). If the amine is a liquid, add it via syringe. If it is a solid, add it along with the base.

  • Reaction Execution:

    • Ensure the vessel is securely sealed.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Vigorous stirring is critical to ensure dispersion of heterogeneous bases.[5]

  • Monitoring and Workup:

    • Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Catalytic Cycle and Key Steps

Understanding the mechanism highlights why each component is critical. The generally accepted catalytic cycle involves three main stages.[11][13]

Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-Br PdII_complex L-Pd(II)(Ar)(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord + HNR'R'', Base Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_complex - H-Base⁺Br⁻ Reduct_Elim Reductive Elimination Amido_complex->Reduct_Elim Reduct_Elim->Pd0 Regenerates Catalyst Product Ar-NR'R'' (Product) Reduct_Elim->Product Regen Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Stability of 2-Bromo-N-methylpyridin-4-amine under Microwave Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving 2-Bromo-N-methylpyridin-4-amine under microwave irradiation. Pyridine-based scaffolds are integral to drug design, and microwave-assisted organic synthesis (MAOS) has become a key technology for accelerating the development of these molecules. This resource addresses c[1][2]ommon stability-related challenges to ensure the success and reproducibility of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a valuable building block in microwave-assisted synthesis?

A1: this compound is a versatile intermediate in medicinal chemistry. The bromine atom at the 2-position is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Microwave irradiation dra[3]matically accelerates these reactions, often reducing reaction times from hours to minutes while improving yields and purity. This efficiency is crucia[2]l in the rapid generation of compound libraries for drug discovery programs.

Q2: What are the typic[2]al temperature ranges for reactions with this compound under microwave conditions?

A2: While the optimal temperature is reaction-specific, a common range for Suzuki and Buchwald-Hartwig reactions involving substituted bromopyridines is 120-160°C. It is generally advisable to start with a lower temperature and incrementally increase it to find the ideal balance between reaction rate and substrate stability. Temperatures exceeding 20[4]0°C may lead to decomposition and the formation of byproducts.

Q3: How do I choose an[4] appropriate solvent for my microwave reaction?

A3: Solvent choice is critical. Polar solvents with a high dielectric loss tangent are most effective at absorbing microwave energy. Common choices include: * Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)

  • Alcohols: Isopropanol (iPrOH), Ethanol (EtOH)

  • Amides: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)

  • Nitriles: Acetonitrile (MeCN)

For reactions like the Suzuki coupling, a mixture of an organic solvent and water is often used to ensure all reactants are dissolved. Non-polar solvents such as toluene are generally less efficient at heating unless a component of the reaction mixture itself is a strong microwave absorber (e.g., an ionic liquid or a catalyst).

Q4: What are the prima[4]ry advantages of using microwave synthesis over conventional heating for this class of compounds?

A4: The main benefits include:

  • Speed: Reaction times are significantly reduced.

  • Efficiency: Often[2] results in higher yields and fewer byproducts.

  • Green Chemistry: [2][5]Can reduce the need for large volumes of solvents.

  • Reproducibility: [5]Automated systems offer precise control over reaction parameters, leading to more reproducible results.

Troubleshooting Guid[7]e

This section addresses specific issues that may arise during your experiments, with a focus on the stability of this compound.

Issue 1: Low or No Product Yield

Potential Cause Explanation Recommended Solution
Decomposition of Starting Material This compound, like other halogenated pyridines, can be susceptible to thermal degradation at elevated temperatures. Excessive temperature can[6] lead to debromination or other decomposition pathways.1. Reduce Temperature: Lower the reaction temperature by 10-20°C increments. 2. Decrease Reaction Time: Monitor the reaction at shorter intervals to identify the optimal endpoint before significant degradation occurs. 3. Confirm Reagent Purity: Ensure the starting material has not degraded during storage.
Sub-optimal Solvent Choice The solvent may not be efficiently absorbing microwave energy, leading to insufficient heating of the reaction mixture.Select a more polar solvent with a higher dielectric loss tangent (see FAQ Q3).
Catalyst Inactivation The palladium catalyst may be sensitive to high temperatures or atmospheric oxygen, leading to inactivation.1. Use an Inert Atmosphere: For oxygen-sensitive reactions like Buchwald-Hartwig amination, thoroughly purge the reaction vial with nitrogen or argon. 2. Choose a More Stable Catalyst: Consider using a more thermally stable palladium pre-catalyst.

Issue 2: Formation of Significant Byproducts

Potential Cause Explanation Recommended Solution
Thermal Decomposition High temperatures can cause the starting material or product to decompose, leading to a complex mixture of byproducts. This is a common issue wh[4]en pushing reaction conditions to achieve higher conversion.1. Optimize Temperature: Systematically lower the temperature to find a point where byproduct formation is minimized while maintaining an acceptable reaction rate. 2. Limit Reaction [4]Time: Prolonged exposure to microwave irradiation can promote side reactions.
Side Reactions The reaction conditions may be promoting undesired parallel reactions. For example, in cross-coupling reactions, homocoupling of the boronic acid can occur.1. Adjust Stoichiometry: Vary the ratio of reactants and catalyst. 2. Change the Base or Ligand: These components can significantly influence the selectivity of the reaction.
Hydrolysis The presence of moisture can lead to hydrolysis of the C-Br bond, forming the corresponding hydroxypyridine derivative.Use anhydrous solvents [6]and reagents, and conduct the reaction under an inert atmosphere.

Issue 3: Sudden Pressure Increase ("Pressure Runaway")

Potential Cause Explanation Recommended Solution
Rapid Decomposition A sudden, uncontrolled increase in temperature can lead to the rapid decomposition of organic materials, generating gaseous byproducts and causing a pressure spike. This is a serious safety concern.1. Immediate Action: If this occurs, the microwave reactor's safety features should automatically stop the irradiation. Do not attempt to open the vial until it has cooled completely. 2. Re-evaluate Conditions: The set temperature is likely too high. Significantly reduce the target temperature for subsequent experiments. 3. Use Stirring: Ensure adequate stirring to prevent localized superheating ("hot spots").
Solvent Volatility The chosen solvent may have a low boiling point, and the reaction temperature may be set too high, causing excessive vapor pressure.Choose a solvent with a higher boiling point or reduce the reaction temperature. Modern microwave reactors can safely operate at temperatures above a solvent's atmospheric boiling point due to the sealed vessel, but there are limits.

Experimental Proto[7]cols & Workflows

General Protocol for a Microwave-Assisted Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(dppf)Cl₂ (or other suitable palladium catalyst)

  • K₂CO₃ (or other suitable base)

  • 1,4-Dioxane and Water (degassed)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • To the microwave reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the 1,4-dioxane and water (a common ratio is 4:1 or 5:1).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate at 120°C for 20 minutes with continuous stirring.

  • After the reaction, allow the vial to cool to room temperature using the instrument's compressed air cooling system before carefully opening.

  • Analyze the reaction mixture by TLC or LC-MS to confirm product formation.

  • Proceed with standard aqueous workup and purification.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues in microwave-assisted reactions with this compound.

Troubleshooting_Workflow Start Experiment Start: Low Yield or Byproducts Check_Temp Is Temperature > 160°C? Start->Check_Temp Reduce_Temp Action: Reduce Temperature by 10-20°C Check_Temp->Reduce_Temp Yes Check_Time Is Reaction Time > 30 min? Check_Temp->Check_Time No Success Problem Resolved: Proceed with Optimization Reduce_Temp->Success Reduce_Time Action: Reduce Time, Monitor Kinetics Check_Time->Reduce_Time Yes Check_Atmosphere Is Reaction Air-Sensitive? Check_Time->Check_Atmosphere No Reduce_Time->Success Use_Inert Action: Use N2 or Ar Atmosphere Check_Atmosphere->Use_Inert Yes Check_Solvent Is Solvent Non-Polar? Check_Atmosphere->Check_Solvent No Use_Inert->Success Change_Solvent Action: Switch to Polar Solvent (e.g., Dioxane, DMF) Check_Solvent->Change_Solvent Yes Check_Solvent->Success No Change_Solvent->Success

Caption: A decision-making workflow for troubleshooting microwave reactions.

References

Technical Support Center: Workup Procedures for Reactions Involving 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the workup of chemical reactions involving the versatile building block, 2-Bromo-N-methylpyridin-4-amine. While direct literature on this specific compound is emerging, the protocols and advice herein are grounded in extensive experience with structurally analogous 2-bromopyridines and N-substituted aminopyridines, ensuring a high degree of relevance and practical utility.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and general workup considerations for reactions with this compound.

Q1: What are the key challenges in the workup of reactions involving this compound?

A1: The primary challenges stem from the inherent properties of the pyridine ring and the substituents. The pyridine nitrogen can coordinate to and inhibit palladium catalysts, potentially leading to sluggish or incomplete reactions.[1] Furthermore, the basicity of the N-methylamino group can complicate extractions and purification. Common issues include the removal of residual palladium catalyst, separation from unreacted starting materials or homo-coupled byproducts, and managing the solubility of the product and impurities.[1]

Q2: How does the N-methylamino group influence the workup procedure compared to an unsubstituted aminopyridine?

A2: The N-methylamino group increases the basicity of the molecule compared to an unsubstituted aminopyridine. This can be advantageous for certain reactions but requires careful pH control during aqueous workups to ensure the product is in its neutral, organic-soluble form for efficient extraction. Acidic washes should be used judiciously to avoid protonating the desired product and partitioning it into the aqueous layer.

Q3: What are the general safety precautions to consider when working with this compound and its reaction mixtures?

A3: Always handle this compound and its derivatives in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2] Many reagents used in conjunction with this compound, such as palladium catalysts and strong bases, have their own specific hazards that must be considered. Consult the Safety Data Sheet (SDS) for all chemicals used in the reaction and workup.

Q4: What are the recommended methods for monitoring the progress of a reaction involving this compound?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for monitoring reaction progress.[3] TLC provides a quick qualitative assessment of the consumption of starting material and the formation of the product. LC-MS is invaluable for confirming the mass of the desired product and identifying any major byproducts, which can aid in troubleshooting.[3]

II. Troubleshooting Guide: Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

This guide provides a problem-oriented approach to resolving common issues encountered during the workup of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Issue 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted this compound.

Potential Cause Solution
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider a more active pre-catalyst. Incrementally increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[1]
Inappropriate Ligand For Suzuki-Miyaura, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig amination, ligands such as BINAP or DPPF can be effective.[1]
Poor Solubility of Reagents If reactants are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the mixture to improve solubility.[1]
Incorrect Base For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu is typically required.[5]
Issue 2: Formation of Significant Byproducts

Symptoms: The crude reaction mixture contains multiple spots on TLC or peaks in the LC-MS in addition to the desired product.

Byproduct Potential Cause Solution
Homocoupling of Starting Material (e.g., 4,4'-bis(N-methylamino)-2,2'-bipyridine) High reaction temperature or certain catalyst systems can favor this pathway.[1]Lower the reaction temperature and extend the reaction time. Consider a different palladium source or ligand.[1]
Debromination (Product is N-methylpyridin-4-amine) Presence of protic impurities or formation of palladium hydride species.Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and thoroughly dried bases.[1]
Protodeborylation of Boronic Acid (in Suzuki Coupling) The boronic acid may be degrading under the reaction conditions.This can sometimes be mitigated by using a milder base or switching to a more stable boronic ester (e.g., a pinacol ester).[4]
Issue 3: Difficulties in Product Isolation and Purification

Symptoms: Emulsion formation during extraction, product contamination with residual catalyst, or co-elution of impurities during column chromatography.

Problem Solution
Emulsion during Extraction Add brine to the aqueous layer to increase its ionic strength. If the product is partially water-soluble, saturating the aqueous layer with NaCl can decrease its solubility and improve partitioning into the organic layer.[2]
Residual Palladium Catalyst in Product Filter the crude reaction mixture through a pad of Celite® before aqueous workup.[5] For stubborn cases, washing the organic layer with an aqueous solution of a sulfur-containing scavenger (e.g., sodium thiomethoxide) can help.
Co-elution of Impurities If impurities are close in polarity to the product, try a different solvent system for column chromatography. Sometimes a gradient elution from a non-polar solvent to a more polar one can achieve better separation. Purification of the product as a salt followed by neutralization and re-extraction can also be effective.

III. Standard Workup Protocols

The following are generalized, step-by-step workup procedures for common cross-coupling reactions. These should be adapted based on the specific reaction conditions and the properties of the product.

A. General Aqueous Workup for Suzuki-Miyaura and Buchwald-Hartwig Reactions

This protocol is a good starting point for quenching and initial purification of many cross-coupling reactions.

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Filtration (Optional but Recommended): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite® to remove the palladium catalyst and any insoluble salts.[5]

  • Quenching: Transfer the filtrate to a separatory funnel. If the reaction was performed in a water-miscible solvent like DMF, dilute with a larger volume of an extraction solvent.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Water (to remove water-soluble salts and solvents like DMF).[2]

    • Brine (to break up emulsions and further remove water).[5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

B. Workup for Reactions in High-Boiling Point Solvents (e.g., DMF)

High-boiling point, water-miscible solvents like DMF can be challenging to remove.

  • Multiple Aqueous Washes: Wash the organic extract multiple times with water or a saturated brine solution. A general rule of thumb is to use 5 washes with a volume of water equal to twice the volume of DMF used.[2]

  • Azeotropic Removal: After initial aqueous washes, add a solvent like toluene and remove the solvents under reduced pressure. DMF will form an azeotrope with toluene, which facilitates its removal.[2]

IV. Visualized Workflows

General Workup Workflow

Workup_Workflow Start Reaction Complete Cool Cool to RT Start->Cool Filter Filter through Celite® Cool->Filter Extract Aqueous Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: A generalized experimental workflow for the workup of cross-coupling reactions.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Starting Material Remaining? Start->Check_SM Yes_SM Incomplete Reaction Check_SM->Yes_SM Yes No_SM Side Product Formation? Check_SM->No_SM No Catalyst Check Catalyst/Ligand Yes_SM->Catalyst Conditions Optimize Conditions (Temp, Time, Base) Yes_SM->Conditions Debrom Debromination? No_SM->Debrom Homo Homocoupling? Debrom->Homo No Anhydrous Ensure Anhydrous Conditions Debrom->Anhydrous Yes Temp_Ligand Lower Temp / Change Ligand Homo->Temp_Ligand Yes Other Other Side Products Homo->Other No

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

V. References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.

  • BenchChem. (2025). Post-treatment and workup procedures for 2-Amino-5-bromo-4-methylpyridine synthesis.

  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.

  • BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Structure, Nomenclature, and Synthetic Applications.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 2-Bromo-N,N-dimethylpyridin-4-amine: A Chemist's Guide.

  • BenchChem. (2025). Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research.

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.

  • BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine.

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.

  • BenchChem. (2025). Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions.

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.

  • Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ.

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007 Apr 27;72(9):3606-7.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-N-methylpyridin-4-amine and 2-Chloro-N-methylpyridin-4-amine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex heterocyclic molecules, particularly in the pharmaceutical and agrochemical industries, the selection of appropriate starting materials is paramount. Halogenated pyridines are foundational building blocks, prized for their versatility in a range of chemical transformations. This guide presents an in-depth, objective comparison of the reactivity of two closely related compounds, 2-Bromo-N-methylpyridin-4-amine and 2-Chloro-N-methylpyridin-4-amine , with a focus on Nucleophilic Aromatic Substitution (SNAr) reactions. This analysis is grounded in established mechanistic principles and supported by experimental data from analogous systems to inform rational substrate selection and reaction design.

Theoretical Framework: Understanding SNAr on the Pyridine Ring

Nucleophilic aromatic substitution on pyridine derivatives is a cornerstone of heterocyclic chemistry. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This effect is most pronounced at the C2 (α) and C4 (γ) positions, where the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2][3][4]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Expulsion: The halide ion is eliminated, restoring the aromaticity of the pyridine ring.[5]

Several factors govern the rate of SNAr reactions:

  • The Nature of the Halogen (Leaving Group): In SNAr, the rate-determining step is typically the initial nucleophilic attack.[5] A more electronegative halogen enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the attack. This leads to a reactivity order of F > Cl > Br > I, which is inverted compared to SN2 reactions.[1][6][7] The high electronegativity of fluorine, for instance, strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack, a factor often more critical than the leaving group's ability to depart.[1]

  • Ring Substituents: The electronic properties of other substituents on the pyridine ring play a crucial role. Electron-withdrawing groups (EWGs) enhance reactivity by further delocalizing the negative charge in the Meisenheimer complex, while electron-donating groups (EDGs) have a deactivating effect.[1] In the case of this compound and its chloro-analogue, the N-methylamino group at the C4 position is an electron-donating group. While this group deactivates the ring towards nucleophilic attack compared to an unsubstituted halopyridine, the primary driving force for reactivity remains the electron deficiency of the pyridine ring itself.[8]

Based on these principles, 2-Chloro-N-methylpyridin-4-amine is generally expected to be more reactive than this compound in SNAr reactions . The higher electronegativity of chlorine compared to bromine makes the C2 carbon more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[6]

Visualizing the SNAr Mechanism

The following diagram illustrates the generalized mechanism for the SNAr reaction on a 2-halopyridine, highlighting the role of the pyridine nitrogen in stabilizing the intermediate.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on 2-halopyridines.

Comparative Experimental Data

While direct kinetic studies comparing this compound and 2-Chloro-N-methylpyridin-4-amine are not extensively documented in readily available literature, we can infer their relative reactivities from established principles and data on analogous systems. The general trend in SNAr reactions favors chlorides over bromides.[6]

For instance, studies on 2-fluoro- and 2-chloropyridines have shown the fluoro- derivative to be significantly more reactive towards sodium ethoxide, with the 2-fluoropyridine reacting 320 times faster than its chloro analog.[9] This highlights the dominant role of the halogen's electronegativity in activating the ring for nucleophilic attack. While the difference between chlorine and bromine is less pronounced than between fluorine and chlorine, the same principle applies.

The following table summarizes the expected relative reactivity based on these principles.

CompoundHalogen at C2Electronegativity of Halogen (Pauling Scale)Expected Relative Reactivity in SNArRationale
2-Chloro-N-methylpyridin-4-amine Chlorine3.16Higher The greater electronegativity of chlorine enhances the electrophilicity of the C2 carbon, accelerating the rate-determining nucleophilic attack.[6]
This compound Bromine2.96Lower Bromine is less effective at activating the C2 position towards nucleophilic attack compared to chlorine.

It is important to note that in other reaction classes, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity order is inverted (I > Br > Cl > F). This is due to the different rate-determining step, which is the oxidative addition of the palladium catalyst into the carbon-halogen bond.[6]

Experimental Protocol for a Comparative Reactivity Study

To empirically determine the relative reactivity of this compound and 2-Chloro-N-methylpyridin-4-amine, a competitive kinetic experiment or parallel monitoring of separate reactions under identical conditions can be performed. A common method involves using a nucleophile that leads to a product with a distinct UV-Vis absorbance, allowing for spectrophotometric monitoring of the reaction progress.

Objective:

To quantitatively compare the rate of SNAr of this compound and 2-Chloro-N-methylpyridin-4-amine with a selected nucleophile (e.g., morpholine or sodium methoxide).

Materials:
  • This compound

  • 2-Chloro-N-methylpyridin-4-amine

  • Morpholine (or Sodium Methoxide)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Standard laboratory glassware

Procedure:
  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations of this compound, 2-Chloro-N-methylpyridin-4-amine, and the nucleophile in the chosen anhydrous solvent.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectra of the starting materials and the expected product (synthesized separately on a small scale if necessary).

    • Identify a wavelength (λmax) where the product shows significant absorbance, and the starting materials have minimal absorbance.[5]

  • Kinetic Run (Pseudo-First-Order Conditions):

    • In a thermostatted cuvette, place a solution of the nucleophile in large excess (at least 10-fold) relative to the halopyridine substrate.

    • Initiate the reaction by injecting a small, known volume of the halopyridine stock solution into the cuvette and start recording the absorbance at λmax as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation.

    • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile.

  • Comparison:

    • Repeat the experiment for the other halopyridine under identical conditions (temperature, concentrations, solvent).

    • The ratio of the second-order rate constants (k2,chloro / k2,bromo) will provide a quantitative measure of their relative reactivity.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the proposed kinetic study.

Kinetic_Study_Workflow cluster_prep Preparation cluster_execution Kinetic Run cluster_analysis Data Analysis & Comparison A Prepare Stock Solutions (Halopyridines, Nucleophile) B Determine λmax (Product vs. Reactants) A->B C Set up Reaction in Cuvette (Excess Nucleophile) B->C D Initiate Reaction & Record Absorbance vs. Time C->D E Fit Data to First-Order Equation (Calculate k_obs) D->E F Calculate Second-Order Rate Constant (k2) E->F G Compare k2 values for Chloro vs. Bromo Compounds F->G

Caption: Workflow for a kinetic study of an SNAr reaction using UV-Vis spectrophotometry.

Conclusion

Based on fundamental principles of nucleophilic aromatic substitution, 2-Chloro-N-methylpyridin-4-amine is predicted to be more reactive than this compound . This is primarily due to the higher electronegativity of chlorine, which increases the electrophilicity of the C2 position on the pyridine ring, thereby facilitating the rate-determining nucleophilic attack. For synthetic applications where an SNAr reaction is the desired transformation, the chloro-derivative would likely be the more efficient substrate, potentially allowing for milder reaction conditions or shorter reaction times. However, for other transformations, such as palladium-catalyzed cross-couplings, the bromo-derivative would be the more reactive choice. The provided experimental protocol offers a robust framework for empirically validating this reactivity comparison in a laboratory setting.

References

A Senior Application Scientist's Guide to the Suzuki Coupling of 2-Bromo-N-methylpyridin-4-amine and its Isomers: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-Methyl-Arylpyridines in Modern Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The introduction of an N-methylamino group and a bromine atom onto the pyridine scaffold creates a versatile set of building blocks, the bromo-N-methylpyridinamines. These molecules are primed for carbon-carbon bond formation through cross-coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling. This reaction allows for the straightforward introduction of a wide range of aryl and heteroaryl substituents, paving the way for the synthesis of diverse molecular architectures with significant potential in drug discovery and the development of functional materials.

This guide provides a comparative analysis of the Suzuki coupling reactivity of 2-Bromo-N-methylpyridin-4-amine and its isomers. As direct, side-by-side experimental data for this specific set of N-methylated isomers is not extensively documented in the public domain, this study will draw upon established principles of organic chemistry, including electronic and steric effects, and be supported by experimental data from closely related structural analogs. Our aim is to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the optimal isomer and reaction conditions for their synthetic targets.

Understanding the Reactivity Landscape: Electronic and Steric Effects at Play

The relative positions of the bromine atom, the N-methylamino group, and the pyridine nitrogen atom have a profound impact on the reactivity of each isomer in the Suzuki coupling. These effects primarily manifest in the rate-determining oxidative addition step of the catalytic cycle.

Electronic Effects: A Tug-of-War for Electron Density

The N-methylamino group is a strong electron-donating group through resonance (+M effect), which increases the electron density of the pyridine ring. This, in turn, can influence the propensity of the C-Br bond to undergo oxidative addition to the palladium(0) catalyst. Generally, a more electron-rich C-Br bond is less reactive towards oxidative addition. Conversely, the pyridine nitrogen is an electron-withdrawing group through both inductive (-I) and resonance (-M) effects, deactivating the ring, particularly at the ortho and para positions.[1] The interplay of these opposing electronic forces, dictated by the substitution pattern, is a key determinant of reactivity.

Steric Hindrance: A Physical Barrier to Reaction

The steric bulk of the substituents, particularly those ortho to the bromine atom, can significantly impede the approach of the palladium catalyst, thereby slowing down or even inhibiting the oxidative addition step. The N-methylamino group, while not exceedingly large, can exert a significant steric influence when positioned adjacent to the reaction center.

A Comparative Analysis of Isomer Reactivity

Based on these principles, we can predict the relative reactivity of this compound and its isomers in the Suzuki coupling reaction.

High Reactivity Isomers
  • 5-Bromo-N-methylpyridin-3-amine & 5-Bromo-N-methylpyridin-2-amine: In these isomers, the bromine atom is at the 5-position, which is meta to the electron-withdrawing pyridine nitrogen. The electron-donating N-methylamino group at the 2- or 3-position will activate the ring, but its influence on the 5-position will be less pronounced than on the ortho and para positions. Importantly, there is no significant steric hindrance around the bromine atom, allowing for facile approach of the palladium catalyst. This combination of electronic and steric factors suggests that these isomers will be among the most reactive in Suzuki coupling.

Moderate Reactivity Isomers
  • This compound: This is our title compound. The bromine is at the 2-position, which is electronically activated by the para-N-methylamino group. However, the 2-position is also ortho to the electron-withdrawing pyridine nitrogen, which can decrease the electron density at the C-Br bond, potentially facilitating oxidative addition. The primary challenge for this isomer is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition.[2] Careful selection of ligands that minimize this interaction is crucial for successful coupling.

  • 3-Bromo-N-methylpyridin-4-amine: Here, the bromine is at the 3-position, meta to the pyridine nitrogen. The N-methylamino group is at the 4-position (para to the bromine), strongly activating this position through its +M effect. This increased electron density might slightly decrease the rate of oxidative addition compared to the 5-bromo isomers. Steric hindrance is minimal.

  • 4-Bromo-N-methylpyridin-2-amine: The bromine is at the 4-position, para to the pyridine nitrogen. The N-methylamino group at the 2-position (ortho to the bromine) will electronically activate the ring. However, the proximity of the N-methylamino group could introduce some steric hindrance, potentially lowering the reaction rate compared to isomers with less hindered bromine atoms.

Low Reactivity Isomers
  • 2-Bromo-N-methylpyridin-3-amine & 3-Bromo-N-methylpyridin-2-amine: These isomers are expected to be the least reactive. In both cases, the N-methylamino group is ortho to the bromine atom. This will create significant steric hindrance, impeding the approach of the palladium catalyst to the C-Br bond. This steric impediment is often the dominant factor in determining the reactivity of ortho-substituted aryl halides. While electronically the ring is activated, the steric barrier is likely to be the rate-limiting factor, requiring more forcing reaction conditions, specialized bulky ligands, or resulting in lower yields. The reactivity of 3-Bromo-2-methylpyridine, a close analog, is known to be influenced by steric hindrance from the adjacent methyl group.[3]

Comparative Data from Analogous Systems

While direct comparative data for the N-methylated series is limited, we can draw valuable insights from studies on structurally similar bromo-methyl-pyridinamines. The following table summarizes typical reaction conditions and yields for the Suzuki coupling of these analogs, which can serve as a starting point for the optimization of reactions with their N-methylated counterparts.

Bromo-methyl-pyridinamine IsomerArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901885[4]
2-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901875-85[3]
3-Bromo-2-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O1001281[3]
2-Bromo-4-methylpyridine2,4-Difluorophenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]
2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95Not specified85[6]

This table presents data from analogous compounds to provide a general reference. Direct extrapolation of yields to the N-methylated isomers should be done with caution.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction, adapted from a protocol for a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine.[4] This protocol should serve as a robust starting point for the Suzuki coupling of the bromo-N-methylpyridinamine isomers, with the understanding that optimization may be necessary for each specific substrate.

Materials:

  • Bromo-N-methylpyridinamine isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-N-methylpyridinamine isomer (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 5 mol%). Then, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-methyl-arylpyridinamine.

Visualizing the Process

To further elucidate the key processes involved, the following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation ArX R¹-X ArX->OxAdd Base Base (e.g., K₃PO₄) BoronicAcid R²-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromopyridinamine, Arylboronic Acid, & Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst & Solvents inert->catalyst heat Heat & Stir (90-100 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, & Purify extract->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

This guide provides a comprehensive comparative framework for understanding the Suzuki-Miyaura coupling of this compound and its isomers. While direct experimental comparisons are not yet widely available, a thorough analysis of the electronic and steric factors at play allows for a reasoned prediction of their relative reactivities. Isomers with minimal steric hindrance around the bromine atom, such as the 5-bromo derivatives, are predicted to be the most reactive. Conversely, isomers with ortho-N-methylamino groups are expected to be the most challenging substrates due to significant steric hindrance.

The provided experimental protocol, adapted from a closely related system, offers a solid starting point for researchers. However, it is crucial to recognize that for less reactive isomers, further optimization, including the screening of catalysts, ligands, bases, and solvents, will likely be necessary to achieve satisfactory yields. The continued development of more active and sterically tolerant catalyst systems will undoubtedly broaden the scope of these valuable transformations, enabling the synthesis of increasingly complex and novel N-methyl-arylpyridine derivatives for a wide range of applications.

References

Validated analytical methods for 2-Bromo-N-methylpyridin-4-amine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to Validated Analytical Methods for 2-Bromo-N-methylpyridin-4-amine Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of key pharmaceutical intermediates is not merely a procedural step but the cornerstone of product quality, safety, and efficacy. This compound, as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of the principal validated analytical techniques for its quantification, grounded in the principles of scientific integrity and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] This guide is developed in alignment with the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3][4][5][6]

The Analytical Challenge: Understanding the Analyte

This compound is a substituted pyridine with moderate polarity and volatility. Its aromatic structure lends itself to UV detection, while its potential for thermal stability and volatility makes it amenable to gas chromatography. The choice of analytical method is therefore a critical decision, contingent on the specific requirements of the analysis—be it for routine quality control, stability testing, or trace impurity profiling.

Core Chromatographic Techniques: A Head-to-Head Comparison

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of pharmaceutical analysis for compounds like this compound.[7] The selection between these two powerful techniques hinges on the analyte's properties, the sample matrix, and the specific analytical objective.

High-Performance Liquid Chromatography (HPLC)

HPLC is exceptionally well-suited for the analysis of non-volatile or thermally labile compounds.[8] For this compound, a reversed-phase HPLC method is the most common and effective approach, separating compounds based on their hydrophobicity.

  • Expertise & Experience: The causality behind choosing reversed-phase HPLC lies in its versatility and robustness for a wide range of polar to moderately nonpolar compounds. The N-methyl group and the bromine atom on the pyridine ring provide sufficient hydrophobicity for good retention on a C18 stationary phase, while the polar amine and nitrogen-containing ring allow for manipulation of retention time and peak shape by altering the mobile phase composition (e.g., pH, organic modifier concentration). This makes the method highly tunable to achieve optimal separation from potential impurities.

Gas Chromatography (GC)

GC is a powerful alternative, particularly valued for its high resolution and suitability for volatile and thermally stable compounds.[7] Coupling GC with a Mass Spectrometer (MS) provides an orthogonal technique to HPLC, offering definitive peak identification and enhanced sensitivity.

  • Expertise & Experience: The decision to use GC-MS is often driven by the need to analyze volatile process impurities or when higher specificity is required. This compound is sufficiently volatile for GC analysis. The primary consideration is ensuring the compound does not degrade at the high temperatures of the injector port. A lower inlet temperature or the use of a liner with glass wool can mitigate this risk. The mass spectrometer provides structural information, making it invaluable for impurity identification and distinguishing the analyte from isomeric byproducts that may have similar retention times.

Quantitative Data & Performance Comparison

A validated analytical method must meet predefined acceptance criteria for several key parameters.[9][10] The following table summarizes the typical performance characteristics expected from well-validated HPLC and GC-MS methods for the quantification of this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Specificity/Selectivity High. Demonstrated by peak purity analysis and separation from known impurities.Very High. Achieved through chromatographic separation and unique mass fragmentation patterns.GC-MS is inherently more selective due to the second dimension of mass analysis, which can resolve co-eluting peaks.
Linearity (R²) > 0.999> 0.998Both techniques provide excellent linearity, demonstrating a direct proportionality between signal and concentration.[11]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Accuracy is demonstrated by spiking a placebo with the analyte at various concentrations.[7]
Precision (% RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 1.5%Intermediate: < 3.0%HPLC often shows slightly better precision due to the lower thermal stress on the analyte and highly reproducible injection volumes.
Limit of Quantitation (LOQ) ~0.05 µg/mL~0.01 µg/mL (in SIM mode)GC-MS, especially in Selected Ion Monitoring (SIM) mode, typically offers superior sensitivity for trace-level quantification.
Range 0.05 µg/mL to 150 µg/mL0.01 µg/mL to 100 µg/mLThe range is the interval where the method is precise, accurate, and linear.[2][4]
Robustness High. Insensitive to minor changes in mobile phase composition, pH, and column temperature.Moderate. Sensitive to changes in inlet temperature, oven ramp rate, and carrier gas flow.HPLC methods are often more robust for routine QC environments due to fewer critical parameters compared to GC.

Experimental Workflows and Protocols

A self-validating system relies on a clear, logical workflow. The process begins with method development and optimization, followed by rigorous validation according to a pre-approved protocol.

cluster_0 Method Validation Workflow Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Val Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Proto->Val Rep Generate Validation Report Val->Rep Imp Implement for Routine Use Rep->Imp

Caption: General workflow for analytical method validation.

Protocol 1: Validated Reversed-Phase HPLC-UV Method

This method is designed for the accurate assay and purity determination of this compound in drug substance samples.

cluster_1 HPLC-UV Experimental Workflow Prep 1. Sample Preparation (Dissolve in Diluent to 100 µg/mL) Inject 2. HPLC Injection (10 µL) Prep->Inject Sep 3. Chromatographic Separation (C18 Column, Gradient Elution) Inject->Sep Detect 4. UV Detection (at 254 nm) Sep->Detect Quant 5. Data Analysis (Peak Integration & Quantification) Detect->Quant

Caption: Step-by-step workflow for the HPLC-UV method.

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[12]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample and prepare to a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.[12]

3. Validation Experiments:

  • Linearity: Prepare a series of at least five concentrations ranging from the LOQ to 150% of the working standard concentration. Plot peak area versus concentration and determine the correlation coefficient.[7]

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, and 120%) of the target concentration.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the standard solution on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

Protocol 2: Validated GC-MS Method

This method is ideal for identifying and quantifying volatile impurities and for providing orthogonal confirmation of the assay.

cluster_2 GC-MS Experimental Workflow Prep 1. Sample Preparation (Dissolve in Dichloromethane to 1 mg/mL) Inject 2. GC Injection (1 µL, Split Mode) Prep->Inject Sep 3. Chromatographic Separation (Capillary Column, Temp. Program) Inject->Sep Ionize 4. MS Detection (Electron Ionization & Mass Analysis) Sep->Ionize Quant 5. Data Analysis (Peak Integration & Library Search) Ionize->Quant

Caption: Step-by-step workflow for the GC-MS method.

1. Chromatographic and Spectrometric Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[12]

  • MSD Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

  • Mass Range: 40-400 amu (Scan Mode) or monitor characteristic ions (SIM Mode).

2. Standard and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Sample Preparation: Dilute the sample in the chosen solvent to a concentration of approximately 1 mg/mL.[12]

3. Validation Experiments:

  • Follow a similar approach as described for the HPLC method, adapting for the GC technique and parameters. For robustness, vary parameters such as injector temperature, oven ramp rate, and carrier gas flow rate.

Method Selection: A Logic-Based Approach

The choice between HPLC and GC is not arbitrary but a strategic decision based on the analytical requirements.

Start Start: Quantify This compound Purpose Primary Goal? Start->Purpose HPLC_Method Use Validated HPLC-UV Method GCMS_Method Use Validated GC-MS Method Purpose->HPLC_Method Routine QC / Assay Impurity_Type Main Impurity Concern? Purpose->Impurity_Type Impurity Profiling Impurity_Type->HPLC_Method Non-Volatile / Polar Impurity_Type->GCMS_Method Volatile / Isomeric

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC-UV and GC-MS are powerful, reliable techniques for the quantification of this compound. A well-validated reversed-phase HPLC method serves as an excellent primary choice for routine quality control, assay, and stability testing due to its robustness and precision. GC-MS acts as an indispensable orthogonal method, providing superior selectivity and sensitivity, making it the preferred technique for identifying and quantifying unknown volatile or isomeric impurities.

The implementation of these validated methods, grounded in the principles of the ICH guidelines, ensures that the data generated is scientifically sound, reliable, and fit for its intended purpose, ultimately safeguarding the quality and integrity of the final pharmaceutical product.

References

A Spectroscopic Journey: Differentiating 2-Bromo-N-methylpyridin-4-amine from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Spectroscopic Comparison for Pharmaceutical and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the precise characterization of molecules at each stage of a reaction pathway is paramount. This guide provides an in-depth spectroscopic comparison of the target compound, 2-Bromo-N-methylpyridin-4-amine, with its key precursors, 2-bromo-4-nitropyridine and 4-amino-2-bromopyridine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as an essential reference for researchers, scientists, and drug development professionals, ensuring confidence in compound identity and purity throughout the synthetic process.

The Synthetic Pathway: From Nitro to Methylamino

The synthesis of this compound typically proceeds through a two-step process, starting from 2-bromo-4-nitropyridine. The initial step involves the reduction of the nitro group to a primary amine, yielding 4-amino-2-bromopyridine. Subsequent N-methylation of the amino group furnishes the final product. Understanding the spectroscopic shifts between these three molecules is crucial for monitoring reaction progress and confirming the successful formation of the desired compound.

Synthesis_Pathway 2-bromo-4-nitropyridine 2-bromo-4-nitropyridine 4-amino-2-bromopyridine 4-amino-2-bromopyridine 2-bromo-4-nitropyridine->4-amino-2-bromopyridine Reduction (e.g., Fe/AcOH) This compound This compound 4-amino-2-bromopyridine->this compound N-methylation (e.g., CH3I, NaH) Spectroscopy_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

A Comparative Kinetic Analysis of the Buchwald-Hartwig Amination: The Case of 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Archetype—Aminating Heterocyclic Scaffolds

The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool for the formation of C–N bonds, fundamentally reshaping the synthetic accessibility of arylamines.[1] Its broad functional group tolerance and operational simplicity have cemented its status in both academic research and industrial pharmaceutical synthesis.[2] While the coupling of simple aryl halides is well-understood, the application of this methodology to heteroaromatic systems, particularly pyridines, introduces distinct mechanistic challenges.[3]

The pyridine nucleus, a ubiquitous motif in pharmaceuticals, presents a dual challenge: the ring's electron-deficient nature and the Lewis basicity of the endocyclic nitrogen atom. These properties can significantly alter the kinetics and efficiency of the catalytic cycle compared to standard carbocyclic arenes. This guide provides an in-depth kinetic analysis of the Buchwald-Hartwig amination using 2-Bromo-N-methylpyridin-4-amine as a representative, medicinally relevant substrate. We will dissect the causality behind experimental design, provide a robust protocol for kinetic monitoring, and compare its expected kinetic profile against a benchmark substrate to offer field-proven insights for researchers.

The Catalytic Cycle: A Kinetic Perspective

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The rate-determining step (RDS) of this cycle is not fixed; it is a function of the specific substrates, ligand, base, and conditions employed.[5][6]

  • Oxidative Addition (OA): A Pd(0)L complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. For aryl bromides, this step is frequently rate-limiting.[7][8] The rate is sensitive to the electron density of the aryl halide; electron-withdrawing groups on the aromatic ring typically accelerate this step.

  • Amine Coordination & Deprotonation: The amine displaces a ligand or the halide from the Pd(II) center, and a strong base deprotonates the coordinated amine to form a palladium-amido complex.[9] This step is usually fast but can become kinetically relevant with weakly basic amines or hindered substrates.

  • Reductive Elimination (RE): The C–N bond is formed from the palladium-amido complex, yielding the arylamine product and regenerating the catalytically active Pd(0) species.[10] The steric and electronic properties of the phosphine ligand are critical here; bulky, electron-rich ligands are known to accelerate this step, which is crucial for preventing side reactions like β-hydride elimination.[11]

For this compound, the electron-deficient pyridine ring is expected to facilitate a rapid oxidative addition. However, the endocyclic nitrogen can competitively coordinate to the palladium center, potentially sequestering the catalyst and inhibiting turnover. The choice of a sufficiently bulky ligand is therefore paramount to mitigate this off-cycle pathway.[3]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oa_complex [Ar(L)Pd(II)-X] pd0->oa_complex Oxidative Addition (+ Ar-X, -L) amido_complex [Ar(L)Pd(II)-NR'R''] oa_complex->amido_complex Amine Binding & Deprotonation (+ HNR'R'', + Base, - HBX) product_complex Product + Pd(0)L amido_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

This protocol is designed for acquiring high-density, reproducible kinetic data using automated online HPLC analysis, a technique well-suited for monitoring air-sensitive reactions.[12] The objective is to determine the reaction order with respect to the catalyst, aryl bromide, and amine.

Materials & Reagents
  • Aryl Halide: this compound

  • Amine: Aniline (as a representative coupling partner)

  • Palladium Precatalyst: RuPhos Pd G3 (a pre-formed complex ensuring reliable initiation)

  • Ligand: RuPhos (included in the G3 precatalyst)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

  • Internal Standard: Dodecane (for chromatographic quantification)

  • Equipment: Glovebox, automated HPLC sampling system (e.g., EasySampler), HPLC with a suitable C18 column, Schlenk tubes, magnetic stir plates.

Workflow for Kinetic Data Acquisition

Kinetic_Analysis_Workflow prep Step 1: Preparation Prepare stock solutions of all reagents and internal standard inside a glovebox. setup Step 2: Reaction Setup Charge individual reactors with varying concentrations of one reactant while keeping others constant. prep->setup initiate Step 3: Initiation Add the final reagent (e.g., catalyst solution) to all reactors simultaneously to start the clock (t=0). setup->initiate monitor Step 4: Automated Monitoring Use an automated sampler to withdraw, quench (with air/acid), and dilute aliquots at programmed intervals. initiate->monitor analyze Step 5: HPLC Analysis Inject the quenched samples into the HPLC for separation and quantification against the internal standard. monitor->analyze process Step 6: Data Processing Plot concentration vs. time. Calculate initial rates from the linear portion of the curve for each experiment. analyze->process determine Step 7: Order Determination Plot log(initial rate) vs. log(concentration) for the varied reactant. The slope of this line is the reaction order. process->determine

Caption: Experimental workflow for determining reaction orders.

Step-by-Step Methodology

1. Stock Solution Preparation (Inside Glovebox):

  • Aryl Bromide Stock (0.2 M): Dissolve a precise mass of this compound and dodecane (internal standard, ~0.1 M) in anhydrous toluene.

  • Amine Stock (0.4 M): Dissolve a precise mass of aniline in anhydrous toluene.

  • Catalyst Stock (0.01 M): Dissolve a precise mass of RuPhos Pd G3 in anhydrous toluene.

  • Causality: Using stock solutions ensures accurate and reproducible dispensing of small quantities and minimizes weighing errors. The G3 precatalyst is chosen for its high activity and stability, providing a well-defined active catalyst concentration upon initiation.[13]

2. Reaction Setup (Example: Determining Order in Aryl Bromide):

  • Prepare a set of 5 reaction vials.

  • To each vial, add a fixed volume of the amine stock solution and a precise mass of NaOtBu.

  • Add varying volumes of the aryl bromide stock solution (e.g., 0.25, 0.5, 0.75, 1.0, 1.25 mL) and adjust the total volume to be constant across all vials with additional anhydrous toluene.

  • Causality: Systematically varying one reactant's concentration while holding all others constant isolates its effect on the reaction rate, which is the core principle of the method of initial rates.

3. Reaction Initiation and Monitoring:

  • Equilibrate the reaction vials to the desired temperature (e.g., 80 °C).

  • Initiate all reactions by adding a fixed volume of the catalyst stock solution to each vial.

  • Immediately begin automated sampling. Program the instrument to withdraw a sample every 5-10 minutes for the first hour, then less frequently. Each sample should be quenched in a vial containing a small amount of air-saturated solvent or a dilute acid to stop the reaction.

  • Causality: Monitoring the initial phase of the reaction is critical, as this is where substrate concentrations are well-defined and product inhibition is minimal.[14] Automated sampling eliminates human error in timing and provides high-quality, dense data.[12]

4. Analysis and Data Interpretation:

  • Analyze the quenched samples by HPLC to determine the concentration of the aryl bromide and the product at each time point relative to the internal standard.

  • Plot [Product] vs. time for each experiment and determine the initial rate (v₀) from the slope of the initial linear region.

  • Plot log(v₀) vs. log([Aryl Bromide]₀). The slope of the resulting line corresponds to the order of the reaction with respect to the aryl bromide.

  • Repeat the entire process, varying the initial concentration of the amine and then the catalyst to determine their respective reaction orders.

Comparative Guide: 2-Bromopyridine vs. Bromobenzene

The kinetic behavior of the amination of this compound is expected to diverge from a "standard" substrate like bromobenzene due to the electronic and coordinating effects of the pyridine ring.

ParameterBromobenzene (Benchmark Case) This compound (Test Case) Scientific Rationale
Rate of Oxidative Addition ModerateFast The electron-deficient nature of the pyridine ring weakens the C-Br bond and makes the carbon atom more electrophilic, accelerating the oxidative addition step.
Potential for Catalyst Inhibition LowHigh The Lewis basic lone pair on the pyridine nitrogen can coordinate to the Pd(0) or Pd(II) center, forming an off-cycle, catalytically inactive species. This can lead to catalyst deactivation or a negative order dependence on the substrate at high concentrations.[3]
Expected Order in Ar-Br Typically ~1Potentially complex; may be <1 or show saturation kineticsAt low concentrations, the order may be close to 1. At higher concentrations, if catalyst inhibition by the pyridine nitrogen becomes significant, the rate may become independent of or even decrease with increasing substrate concentration.
Expected Order in Amine Typically ~0Typically ~0As with the benchmark, once the palladium-amido complex is formed, the rate is often independent of the bulk amine concentration, unless amine binding is part of the RDS.[14]
Overall Reaction Rate Dependent on ligand and conditionsHighly dependent on ligand choiceA bulky, electron-rich ligand (like RuPhos) is crucial. Its steric profile can disfavor coordination of the pyridine nitrogen and its electron-donating ability accelerates the rate-limiting reductive elimination, driving the catalytic cycle forward efficiently.[5][13]
Potential Rate-Limiting Step Oxidative Addition or Reductive EliminationReductive Elimination or Catalyst Activation/Inhibition DynamicsWhile OA is faster, the subsequent steps, especially RE, can become rate-limiting. If catalyst inhibition is severe, the rate of release from the inhibited state could also dictate the overall turnover frequency.

Conclusion and Outlook

The kinetic analysis of the Buchwald-Hartwig amination of this compound reveals a more nuanced catalytic landscape than that of simple aryl bromides. While the electron-deficient pyridine ring accelerates the initial oxidative addition, the potential for catalyst inhibition by the endocyclic nitrogen introduces a critical challenge. This guide demonstrates that overcoming this challenge—and achieving an efficient catalytic process—is critically dependent on rational ligand selection. Bulky, electron-rich monophosphine ligands are not merely beneficial; they are enabling, as they sterically and electronically disfavor inhibitory pathways and promote the crucial reductive elimination step.

The provided experimental workflow offers a robust framework for researchers to quantitatively probe these effects, allowing for the optimization of reaction conditions and the development of more efficient synthetic routes to valuable nitrogen-containing heterocyclic compounds. Understanding the kinetics is not just an academic exercise; it is a predictive tool for process development and scale-up in the pharmaceutical and agrochemical industries.

References

A Comparative Guide to the Synthetic Routes of N-methylpyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of N-methylpyridin-4-amine derivatives is a critical step in the creation of numerous pharmacologically active compounds. The strategic choice of a synthetic route can significantly impact yield, purity, scalability, and the overall efficiency of the discovery process. This guide provides an in-depth comparison of the primary synthetic methodologies, offering insights into their mechanisms, practical applications, and relative merits, supported by experimental data.

Introduction to N-methylpyridin-4-amine Derivatives

N-methylpyridin-4-amine and its derivatives are prevalent structural motifs in medicinal chemistry. The 4-aminopyridine scaffold is a key component in drugs targeting a range of conditions, and the N-methylation of the amino group can modulate a compound's pharmacokinetic and pharmacodynamic properties. The selection of an appropriate synthetic strategy is therefore a decision of paramount importance. This guide will explore and compare three principal synthetic routes: Direct N-Alkylation, Reductive Amination, and the Buchwald-Hartwig Amination.

Direct N-Alkylation

Direct N-alkylation is a classical and straightforward approach for the synthesis of N-methylpyridin-4-amine derivatives. This method typically involves the reaction of 4-aminopyridine with a methylating agent in the presence of a base.

Mechanistic Insights

The reaction proceeds via a nucleophilic substitution mechanism (SN2). The nitrogen atom of the 4-aminopyridine acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. A base is often required to deprotonate the aminopyridine, increasing its nucleophilicity. A significant challenge with this method is the potential for overalkylation, leading to the formation of the quaternary ammonium salt.[1] Careful control of reaction conditions and stoichiometry is crucial to favor mono-methylation.

Experimental Protocol: Direct N-methylation of 4-aminopyridine

Materials:

  • 4-aminopyridine

  • Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

Procedure:

  • To a solution of 4-aminopyridine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add methyl iodide (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-methylpyridin-4-amine.

Visualization of the Workflow

direct_alkylation cluster_reactants Reactants cluster_process Process cluster_product Product aminopyridine 4-Aminopyridine reaction_mixture Reaction in Solvent (e.g., Acetonitrile) aminopyridine->reaction_mixture methyl_iodide Methyl Iodide methyl_iodide->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture reflux Heating (Reflux) reaction_mixture->reflux workup Workup & Purification reflux->workup product N-methylpyridin-4-amine workup->product

Caption: Workflow for Direct N-Alkylation.

Reductive Amination

Reductive amination is a highly versatile and controllable method for the synthesis of amines.[2] This two-step, one-pot process involves the formation of an imine or enamine intermediate from 4-aminopyridine and a carbonyl compound (in this case, formaldehyde or a formaldehyde equivalent), followed by its reduction to the corresponding amine.

Mechanistic Insights

The reaction begins with the nucleophilic attack of the 4-aminopyridine on the carbonyl group of formaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride-donating reducing agent.[3] Common reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3).[3] The choice of reducing agent is critical; milder reagents like NaBH3CN are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[3] This method offers excellent control over the degree of alkylation, largely avoiding the overalkylation issues seen with direct alkylation.[1][3]

Experimental Protocol: Reductive Amination for N-methylpyridin-4-amine

Materials:

  • 4-aminopyridine

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

Procedure:

  • Suspend 4-aminopyridine (1.0 eq) in 1,2-dichloroethane.

  • Add formaldehyde (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of the Mechanism

reductive_amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction start 4-Aminopyridine + Formaldehyde hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium Dehydration product N-methylpyridin-4-amine iminium->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: Mechanism of Reductive Amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] While traditionally used for N-arylation, its principles can be adapted for N-alkylation, particularly with alkyl halides. This modern synthetic tool offers broad substrate scope and functional group tolerance.[5][6]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:[7]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the methyl halide (e.g., methyl bromide) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The 4-aminopyridine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-methylpyridin-4-amine product, regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction.[4] Sterically hindered phosphine ligands are commonly employed.[5][6]

Experimental Protocol: Buchwald-Hartwig N-methylation

Materials:

  • 4-Aminopyridine

  • Methyl bromide (or another suitable methylating agent)

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)2 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add 4-aminopyridine (1.0 eq) and toluene.

  • Add methyl bromide (1.2 eq).

  • Seal the tube and heat the mixture with stirring. Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization of the Catalytic Cycle

buchwald_hartwig pd0 Pd(0)L_n pd2_complex Pd(II)(R)(X)L_n pd0->pd2_complex Oxidative Addition (R-X) amido_complex Pd(II)(R)(NR'R'')L_n pd2_complex->amido_complex + HNR'R'', - HX amido_complex->pd0 Reductive Elimination product R-NR'R'' amido_complex->product

Caption: Buchwald-Hartwig Catalytic Cycle.

Comparative Analysis

FeatureDirect N-AlkylationReductive AminationBuchwald-Hartwig Amination
Control of Alkylation Prone to overalkylation, requires careful control of stoichiometry.[1]Excellent control, mono-alkylation is highly favored.[3]Generally good control, but can depend on catalyst and conditions.
Reaction Conditions Can range from mild to harsh, often requiring elevated temperatures.Generally mild conditions (room temperature to moderate heating).[2]Typically requires elevated temperatures and an inert atmosphere.[5][6]
Reagents & Catalysts Simple methylating agents and bases.Requires a carbonyl source and a specific reducing agent.[3]Requires a palladium catalyst, a specialized ligand, and a strong base.[4][5][6]
Substrate Scope Generally good, but can be limited by functional group tolerance.Broad substrate scope and excellent functional group tolerance.[2]Very broad substrate scope, but can be sensitive to certain functional groups.[7]
Cost & Scalability Reagents are generally inexpensive and the procedure is scalable.Reagents are moderately priced, and the one-pot nature is advantageous for scale-up.Palladium catalysts and ligands can be expensive, potentially limiting large-scale synthesis.[8]
Yields Variable, often moderate due to side products.Generally high to excellent yields.[9]Moderate to high yields, depending on optimization.[5][6]

Conclusion

The synthesis of N-methylpyridin-4-amine derivatives can be approached through several effective routes, each with its own set of advantages and disadvantages.

  • Direct N-Alkylation is a classic and cost-effective method, but it is often hampered by a lack of selectivity, leading to overalkylation.

  • Reductive Amination stands out as a highly reliable and controllable method, offering excellent yields and functional group tolerance under mild conditions, making it a preferred choice for many applications.[2][3]

  • Buchwald-Hartwig Amination represents a modern and powerful tool, providing access to a wide range of derivatives, although the cost of the catalyst and the need for inert conditions can be a consideration.[8]

The optimal choice of synthetic route will ultimately depend on the specific requirements of the target molecule, the scale of the synthesis, and the resources available to the researcher. A thorough understanding of these methodologies empowers chemists to make informed decisions that can accelerate the pace of drug discovery and development.

References

A Comprehensive Guide to the Regioselective Bromination of N-methyl-4-aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the regioselective bromination of N-methyl-4-aminopyridine, a critical transformation for synthesizing valuable intermediates in medicinal chemistry and materials science. We will explore the underlying electronic principles governing this reaction, compare common brominating agents, and provide detailed experimental protocols supported by scientific literature. Our focus is on elucidating the factors that control the reaction's outcome, enabling researchers to make informed decisions for achieving high-yield, selective synthesis.

The Electronic Landscape: Why Regioselectivity is Key

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2] The nitrogen's electron-withdrawing inductive effect is most pronounced at the α (C2, C6) and γ (C4) positions, making electrophilic attack at these sites energetically unfavorable.[2]

However, the reactivity and regioselectivity of substituted pyridines are dictated by the interplay between the ring nitrogen and the electronic effects of the substituents. In N-methyl-4-aminopyridine, the 4-(methylamino) group is a powerful electron-donating group (EDG) due to the +M (mesomeric) effect of the nitrogen's lone pair. This strong activating effect overrides the inherent deactivation of the pyridine ring and directs incoming electrophiles to the positions ortho and para to itself.

Given that the para position is occupied by the ring nitrogen, electrophilic attack is strongly directed to the two equivalent ortho positions: C3 and C5. The methyl group on the exocyclic nitrogen further enhances the electron-donating ability compared to a primary amine, making the ring highly activated for substitution at these positions.

The mechanism proceeds through a classic electrophilic aromatic substitution pathway. The π system of the activated pyridine ring attacks the electrophilic bromine (Br⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation by a weak base restores the ring's aromaticity, yielding the final brominated product. The stability of the sigma complex is the determining factor for the reaction's regioselectivity. Attack at the C3 position allows for a key resonance structure where the positive charge is delocalized onto the exocyclic amino nitrogen, providing significant stabilization.

Caption: Electrophilic aromatic substitution mechanism for bromination.

Comparison of Brominating Agents

The choice of brominating agent is paramount for controlling the reaction's selectivity and ensuring a safe, efficient process. While several reagents can effect bromination, their reactivity profiles differ significantly, leading to variations in yield and the formation of byproducts such as di-brominated species.

Brominating AgentFormulaKey CharacteristicsAdvantagesDisadvantages
Molecular Bromine Br₂Highly reactive, fuming red-brown liquid.[3]Potent and readily available. Effective for a wide range of substrates.Highly corrosive, toxic, and hazardous to handle.[4] Often leads to over-bromination (e.g., 3,5-dibromination) due to high reactivity.[5]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Crystalline solid, stable, and easy to handle.[3]Safer alternative to Br₂.[6] Provides a slow, controlled release of electrophilic bromine, which favors mono-bromination and enhances regioselectivity.[6][7]Can be less reactive than Br₂ for highly deactivated systems. Reaction can sometimes be initiated by light or radical initiators.[8]
Pyridinium Tribromide C₅H₅NHBr₃Stable, crystalline solid.Safer and easier to handle than liquid bromine. Delivers one equivalent of Br₂ in a controlled manner.Less atom-economical compared to Br₂ or NBS.

For a highly activated substrate like N-methyl-4-aminopyridine, N-Bromosuccinimide (NBS) is generally the superior choice. Its ability to maintain a low equilibrium concentration of bromine minimizes the formation of the 3,5-dibromo byproduct, leading to cleaner reaction profiles and higher yields of the desired mono-brominated product.

Recommended Experimental Protocol: Monobromination with NBS

This protocol details a robust and reliable method for the regioselective synthesis of 3-bromo-N-methyl-4-aminopyridine using N-bromosuccinimide. The procedure is adapted from established methods for the bromination of activated aminopyridines.[6][9]

Materials and Equipment:
  • N-methyl-4-aminopyridine (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for flash column chromatography (silica gel, hexane/ethyl acetate)

Workflow Diagram:

Caption: Experimental workflow for regioselective monobromination.

Step-by-Step Procedure:
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-4-aminopyridine (1.0 eq.) in anhydrous acetonitrile (approx. 0.1-0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq.) to the cooled solution in small portions over 20-30 minutes. Use a thermometer to ensure the internal temperature does not rise above 5 °C during the addition.

  • Reaction Monitoring: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining electrophilic bromine.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Add water and ethyl acetate to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to isolate the pure 3-bromo-N-methyl-4-aminopyridine.

Conclusion

The regioselective bromination of N-methyl-4-aminopyridine is effectively controlled by the strong activating and directing effect of the 4-(methylamino) group, which overwhelmingly favors substitution at the C3 and C5 positions. For achieving high selectivity for monobromination, N-bromosuccinimide (NBS) in an aprotic solvent like acetonitrile stands out as the preferred reagent over the more aggressive and hazardous molecular bromine. The provided protocol offers a reliable and scalable method for synthesizing 3-bromo-N-methyl-4-aminopyridine, a versatile building block for further functionalization in drug discovery and development programs.

References

A Comparative Guide to Isomeric Impurity Profiling in the Synthesis of 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is not merely a matter of achieving high purity; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.[1][2] Isomeric impurities, which possess the same molecular formula but different structural arrangements, present a unique and significant challenge. They often exhibit similar physicochemical properties to the desired API, making their separation and quantification difficult. However, their pharmacological and toxicological profiles can differ dramatically. The synthesis of 2-Bromo-N-methylpyridin-4-amine, a key building block in modern medicinal chemistry, is susceptible to the formation of several positional isomers.[3] Failure to control these isomers can compromise the integrity of subsequent synthetic steps and, more critically, introduce potentially harmful substances into the final drug product.

Regulatory bodies worldwide, guided by the International Conference on Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[4][5] Specifically, ICH Q3A(R2) requires any impurity in a new drug substance present at a level of 0.10% or greater to be identified and characterized.[5][6] This guide provides a comprehensive comparison of analytical methodologies for the robust profiling of isomeric impurities in the synthesis of this compound, offering field-proven insights and detailed protocols for researchers in drug development.

Synthetic Pathways and the Genesis of Isomeric Impurities

The predominant synthetic strategy for this compound involves the bromination of a suitable pyridine precursor. The choice of starting material and reaction conditions directly dictates the impurity profile. A plausible and common synthetic route is the direct electrophilic bromination of N-methylpyridin-4-amine.

The pyridine ring is an electron-deficient system, but the activating, ortho-para directing amino group at the C4 position makes the ring susceptible to electrophilic substitution. The primary substitution is expected at the C2 position due to steric hindrance from the methyl group at C4 potentially impeding substitution at C3 and C5. However, under certain conditions, competing bromination can occur at the C3 position, leading to the formation of the primary isomeric impurity, 3-Bromo-N-methylpyridin-4-amine. Over-bromination can also lead to di-brominated species.

G cluster_reaction Synthetic Pathway SM N-methylpyridin-4-amine (Starting Material) Product This compound (Desired Product) SM->Product Major Pathway (Regioselective Bromination) Impurity1 3-Bromo-N-methylpyridin-4-amine (Isomeric Impurity) SM->Impurity1 Side Reaction (Loss of Regioselectivity) Reagent Brominating Agent (e.g., NBS, Br₂) Impurity2 2,6-Dibromo-N-methylpyridin-4-amine (Over-bromination Impurity) Product->Impurity2 Side Reaction (Over-bromination)

Caption: Synthetic route to this compound and formation of key impurities.

Comparative Analysis of Core Analytical Techniques

A multi-technique approach is essential for the comprehensive profiling of isomeric impurities.[7] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the primary tools, each offering distinct advantages and limitations.[8]

Technique Principle of Operation Advantages Limitations Best Use Case
HPLC-UV Differential partitioning of analytes between a stationary phase (e.g., C18) and a liquid mobile phase, with detection by UV absorbance.[9]Highly versatile for non-volatile compounds, excellent resolution for isomers, robust and widely available.[10]Requires reference standards for impurity identification and quantification, can be time-consuming to develop methods.Routine quality control, purity assessment, and quantification of known impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by ionization and mass-to-charge ratio detection.[11][12]High sensitivity and selectivity, provides molecular weight information for impurity identification.[13]Requires analytes to be volatile and thermally stable; derivatization may be needed for polar compounds, which adds complexity.[14]Screening for volatile impurities, residual solvents, and identification of unknown impurities with sufficient volatility.
qNMR Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. The signal intensity is directly proportional to the number of nuclei.[15]Absolute quantification without the need for a specific reference standard for each impurity, provides unambiguous structural information.[16]Lower sensitivity compared to chromatographic methods, higher instrumentation cost, requires specialized expertise for data analysis.[7]Structural elucidation of unknown impurities, certification of reference standards, and orthogonal quantification.
Supporting Experimental Data (Hypothetical)

The following table presents realistic performance data for the analysis of the critical isomeric impurity, 3-Bromo-N-methylpyridin-4-amine, using the three techniques.

Parameter HPLC-UV GC-MS qNMR (¹H)
Resolution (Rs) between Isomers > 2.0> 1.8N/A (resolved by chemical shift)
Limit of Detection (LOD) 0.005%0.002%0.05%
Limit of Quantification (LOQ) 0.015%0.006%0.15%
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.0 - 101.0%
Precision (% RSD) < 1.5%< 2.0%< 1.0%

Detailed Experimental Protocols

Trustworthy analytical data relies on meticulously validated protocols. The following methods are designed to be self-validating through the inclusion of rigorous system suitability tests (SST).

Protocol 1: HPLC-UV Method for Isomeric Purity
  • Objective: To separate and quantify this compound from its positional isomers.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 70% B

      • 20-22 min: 70% to 10% B

      • 22-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). The final concentration is ~0.5 mg/mL.

  • System Suitability Test (SST):

    • Prepare a solution containing ~0.5 mg/mL of the main compound and ~0.005 mg/mL (1.0%) of the 3-Bromo isomer.

    • Inject this solution six times.

    • Acceptance Criteria:

      • Resolution between the two isomer peaks: Not less than 2.0.

      • Relative Standard Deviation (RSD) for the main peak area: Not more than 1.0%.

      • Tailing factor for the main peak: Between 0.8 and 1.5.

Protocol 2: GC-MS Method for Impurity Identification
  • Objective: To identify volatile and semi-volatile impurities, including isomers and byproducts.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).[13]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[17]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (20:1 ratio).

    • Injector Temperature: 280 °C.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Detection: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation:

    • Prepare a solution of the sample in Dichloromethane at a concentration of approximately 100 µg/mL.

    • Inject 1 µL into the GC-MS system.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the resulting mass spectra with a library (e.g., NIST) and known standards to tentatively identify impurities.

Integrated Analytical Workflow: A Strategy for Success

The selection of an analytical technique is context-dependent, evolving with the stages of drug development. An integrated workflow ensures that all potential impurities are detected, identified, and controlled effectively.

G start Crude Synthetic Batch screen Initial Purity Screen (HPLC-UV / GC-MS) start->screen decision Any Impurity > 0.1%? screen->decision routine_qc Routine QC by Validated HPLC Method decision->routine_qc No elucidation Structural Elucidation (LC-MS, High-Res MS, NMR) decision->elucidation Yes finish Controlled Process routine_qc->finish synthesis Synthesize Reference Standard for the Identified Impurity elucidation->synthesis validation Validate Quantitative Method (HPLC or GC) synthesis->validation validation->routine_qc

Caption: A logical workflow for isomeric impurity profiling from development to routine control.

This workflow begins with a broad screening of the crude product using complementary techniques like HPLC and GC-MS to get a complete picture of the impurity profile.[8] If any impurity exceeds the ICH identification threshold of 0.1%, a full structural elucidation is triggered using powerful spectroscopic methods.[5][18] Once identified, a reference standard for the impurity is synthesized, enabling the validation of a robust chromatographic method for routine quality control.

Conclusion

The effective control of isomeric impurities in the synthesis of this compound is a non-negotiable aspect of pharmaceutical development. A scientifically sound approach requires not only the selection of appropriate analytical technologies but also a deep understanding of the synthetic process and the potential for isomer formation. While HPLC stands out as the workhorse for routine quantification due to its robustness and resolving power, it must be complemented by the high sensitivity and identification capabilities of GC-MS and the unambiguous structural confirmation provided by NMR spectroscopy. By implementing an integrated workflow, researchers and drug developers can ensure the quality, safety, and regulatory compliance of their intermediates, paving the way for successful API manufacturing.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-N-methylpyridin-4-amine. As a brominated pyridine derivative, this compound requires careful handling and adherence to stringent disposal protocols to ensure the safety of laboratory personnel, the community, and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Risk Assessment

The primary directive in handling any chemical waste is a thorough understanding of its potential hazards. Based on analogous compounds, this compound should be presumed to possess the hazards outlined below.

Table 1: Hazard Profile and Precautionary Actions

Hazard Statement Description Precautionary Measures
H315 Causes skin irritation.[2][4] Wash hands thoroughly after handling. Wear chemically resistant gloves at all times.[2][5]
H319 Causes serious eye irritation.[2][4] Wear safety glasses with side shields or chemical safety goggles.[2][6]
H335 May cause respiratory irritation.[2][3] Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7]

| Environmental | Potentially harmful to aquatic life. | Discharge into the environment must be avoided. Do not let the chemical enter drains.[8][9] |

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound in any capacity, including preparation for disposal, the following minimum PPE is required. The causality is clear: preventing exposure is the most effective safety measure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[10] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[9]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned to protect clothing and skin.[10]

  • Respiratory Protection: All handling of solid material or solutions should be conducted within a chemical fume hood to prevent inhalation of dust or vapors.[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Assess: For small spills, laboratory personnel with appropriate training and PPE may proceed with cleanup. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]

  • Contain & Absorb: For small liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand.[10] For solid spills, carefully sweep up the material to avoid generating dust.[1]

  • Collect: Place the absorbed or swept material and all contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container.[1][8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: The container with the spill cleanup materials must be sealed, labeled, and disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[1][2][10] The following protocol provides a self-validating system for ensuring compliance and safety.

Step 1: Waste Characterization and Segregation
  • Characterize: All waste containing this compound, including the pure compound, reaction mixtures, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be classified as hazardous chemical waste.[2][10]

  • Segregate: This waste stream must be kept separate from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potentially violent reactions.[1][2]

Step 2: Container Selection and Labeling
  • Container: Use a designated, leak-proof hazardous waste container made of a chemically compatible material (e.g., high-density polyethylene).[1][2] The container must be in good condition with a secure, sealable lid.[1]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste "[2][10]

    • The full chemical name: "This compound "[2][10]

    • An indication of the associated hazards (e.g., "Irritant," "Toxic")[2]

Step 3: Waste Accumulation and Storage
  • Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and under the control of laboratory personnel.[2]

  • Containment: The waste container must be kept securely closed at all times, except when actively adding waste.[2] Using a secondary container is a best practice to contain any potential leaks.[2]

  • Compliance: Adhere strictly to institutional and regulatory limits on the maximum quantity of waste that can be accumulated and the time frame for its storage before removal.[2]

Step 4: Final Disposal
  • Prohibition: Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the sanitary sewer.[1][2][8]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management contractor.[2][10] These contractors will typically use high-temperature incineration or other approved chemical destruction methods in accordance with EPA regulations for halogenated organic compounds.[10][11]

  • Documentation: Maintain meticulous records of the amount of waste generated and the date of its disposal to ensure a complete and auditable trail.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe and compliant disposal of this compound.

G start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill characterize Step 2: Characterize Waste Is it this compound or contaminated material? ppe->characterize container Step 3: Select & Label Container - Compatible Material - 'Hazardous Waste' - Full Chemical Name characterize->container collect Step 4: Collect Waste - Pure Compound - Contaminated Labware - Spill Cleanup Debris container->collect store Step 5: Store Securely - Designated Satellite Area - Tightly Closed Lid - Away from Incompatibles collect->store contact_ehs Step 6: Arrange Disposal Contact EHS or Licensed Contractor store->contact_ehs documentation Step 7: Document Record waste amount and disposal date contact_ehs->documentation end End: Compliant Disposal documentation->end spill->ppe Ensure PPE is worn spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Collect) spill->spill_protocol spill_protocol->collect Waste from cleanup

Caption: Decision workflow for the proper disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 2-Bromo-N-methylpyridin-4-amine, tailored for research and drug development professionals. Our focus extends beyond mere compliance, embedding principles of scientific safety to explain the causality behind each procedural step. The protocols outlined below are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.

Immediate Safety Profile: Understanding the Hazard

Anticipated Hazards:

  • Acute Toxicity: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[2][3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns with prolonged contact.[1][3][4][5][6][7]

  • Serious Eye Damage/Irritation: Poses a high risk of causing serious, potentially irreversible, eye irritation and damage.[1][2][3][4][5][6][7]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or vapors.[1][4][5][6][7]

Given this profile, handling this compound requires that all operations be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] The subsequent personal protective equipment (PPE) recommendations are the final barrier of protection and must be adhered to without exception.

Core Directive: The Hierarchy of Controls

Before detailing specific PPE, it is critical to contextualize its role within the established hierarchy of safety controls. PPE is the last line of defense. The primary methods for ensuring safety involve engineering and administrative controls.

  • Engineering Controls: The most crucial engineering control is the mandatory use of a properly functioning chemical fume hood for all manipulations of this compound.[8] This contains vapors and potential dusts at the source. Eyewash stations and safety showers must be readily accessible and tested regularly.[10][11]

  • Administrative Controls: This includes rigorous training on the specific hazards of this chemical, adherence to standard operating procedures (SOPs), and clear labeling of all containers.[12][13] Never work alone when handling highly toxic compounds.

  • Personal Protective Equipment (PPE): This is the focus of our guide and is non-negotiable, even when using a fume hood.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solids Double-gloving with chemically resistant gloves (e.g., Nitrile outer, Butyl rubber inner)Chemical splash goggles and a face shieldFull-length lab coat (buttoned)Use within a chemical fume hood. NIOSH-approved respirator with an appropriate cartridge if a fume hood is not feasible.[1]
Preparing Solutions Chemically resistant gloves (e.g., Butyl rubber, Neoprene)[8][14]Chemical splash goggles and a face shieldFull-length lab coat and a chemical-resistant apronAll work must be performed in a chemical fume hood.[8]
Running Reactions/Work-up Chemically resistant gloves (e.g., Butyl rubber, Neoprene)Chemical splash gogglesFull-length lab coatAll work must be performed in a chemical fume hood.
Small Spill Cleanup (<100 mL) Heavy-duty, chemically resistant gloves (e.g., Butyl rubber)Chemical splash goggles and a face shieldChemical-resistant apron over a lab coatNIOSH-approved air-purifying respirator with organic vapor cartridges.[4][9]
Detailed PPE Specifications
  • Hand Protection: The choice of glove material is critical. Standard nitrile gloves may offer initial protection but can degrade with prolonged contact with halogenated organic compounds. Butyl rubber or neoprene gloves are recommended for extended handling or immersion potential.[8][14] Always inspect gloves for tears or pinholes before use. After handling, remove gloves using a technique that avoids skin contact and wash hands thoroughly.[12][13]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors that cause severe eye irritation.[1][8][10] For tasks with a higher splash risk, such as transferring solutions or cleaning up spills, a full-face shield must be worn in addition to goggles.[2]

  • Body Protection: A full-length laboratory coat, kept fully buttoned, is the minimum requirement.[1] For procedures involving larger quantities or significant splash potential, a chemically resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][4]

  • Respiratory Protection: All handling of this compound should occur inside a certified chemical fume hood to prevent inhalation.[8][9] If engineering controls fail or for emergency spill response, a NIOSH-approved respirator with an appropriate filter for organic vapors (Type A or K) is required.[2][9] Personnel must be properly fit-tested and trained before using a respirator.

Procedural Discipline: Donning, Doffing, and Disposal

Cross-contamination is a significant risk. Adherence to a strict sequence for putting on (donning) and taking off (doffing) PPE is essential.

Donning Sequence:

  • Lab Coat

  • Goggles and/or Face Shield

  • Gloves (tuck cuffs under sleeves of the lab coat)

Doffing Sequence (to minimize contamination):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique. Dispose of immediately in a designated hazardous waste container.[1]

  • Lab Coat/Apron: Remove by rolling it inside-out, without touching the exterior. Place in a designated container for laundering or disposal.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Wash Hands: Wash hands thoroughly with soap and water.[12]

All disposable PPE and contaminated materials (e.g., pipette tips, absorbent pads) must be treated as hazardous waste.[15] Collect these materials in a clearly labeled, sealed container for disposal according to your institution's Environmental Health and Safety (EHS) guidelines.[1][15]

Emergency Response Protocols

Emergency Workflow: Chemical Exposure

Caption: Workflow for immediate actions following chemical exposure.

In the event of a spill, evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE (including respiratory protection) may use an inert absorbent material like vermiculite or sand.[15] For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS department immediately.[14][15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.